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  • Product: 2,5-dichloro-N-methoxy-N-methylbenzamide
  • CAS: 674346-55-5

Core Science & Biosynthesis

Foundational

2,5-dichloro-N-methoxy-N-methylbenzamide chemical properties

Synthesis, Reactivity, and Applications in Medicinal Chemistry Executive Summary This guide provides a comprehensive technical analysis of 2,5-dichloro-N-methoxy-N-methylbenzamide (CAS: 674346-55-5), a specialized Weinre...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

This guide provides a comprehensive technical analysis of 2,5-dichloro-N-methoxy-N-methylbenzamide (CAS: 674346-55-5), a specialized Weinreb amide intermediate. Unlike simple benzamides, this compound serves as a "privileged scaffold" for the controlled synthesis of 2,5-dichlorophenyl ketones and aldehydes —critical motifs in agrochemical discovery (e.g., ryanodine receptor modulators) and kinase inhibitor development.

The guide details its physicochemical profile, validated synthesis protocols, and the mechanistic basis of its chemoselectivity, supported by structural visualizations.

Chemical Identity & Physical Properties

The presence of chlorine atoms at the ortho (2-) and meta (5-) positions imparts significant lipophilicity and steric bulk to the molecule, influencing both its solubility and reactivity rates compared to unsubstituted Weinreb amides.

PropertyDataNote
IUPAC Name 2,5-dichloro-N-methoxy-N-methylbenzamide
CAS Number 674346-55-5
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
Physical State Viscous oil or low-melting solidAnalogues (e.g., 2,5-dibromo) are solids (mp 88-92°C); 2-chloro is an oil.[1][2][3]
Boiling Point ~288°C (760 mmHg)Predicted. Distillable under high vacuum (~120°C @ 0.5 mmHg).
Density ~1.3 ± 0.1 g/cm³Predicted based on halogen content.[1]
Solubility DCM, THF, EtOAc, TolueneInsoluble in water.
Stability HighStable to hydrolysis at neutral pH; requires strong acid/base to cleave.

Synthesis Protocols

Two primary methodologies are recommended based on scale and substrate sensitivity.

Method A: Acid Chloride Activation (Scalable & Cost-Effective)

Best for multi-gram to kilogram scale synthesis where acidic byproducts are manageable.

Reagents:

  • 2,5-Dichlorobenzoic acid

  • Thionyl chloride (

    
    ) or Oxalyl chloride (
    
    
    
    )
  • N,O-Dimethylhydroxylamine hydrochloride (

    
    )
    
  • Triethylamine (

    
    ) or Pyridine
    
  • Solvent: Dichloromethane (DCM) or Toluene

Protocol:

  • Activation : Suspend 2,5-dichlorobenzoic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT until gas evolution ceases (formation of acid chloride). Concentrate in vacuo to remove excess oxalyl chloride.

  • Amidation : Redissolve the crude acid chloride in DCM. Cool to 0°C.[4]

  • Addition : Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Base Addition : Dropwise add

    
     (2.2 eq) to scavenge HCl. The reaction is exothermic; maintain temperature <10°C.
    
  • Workup : Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and sat.

    
    . Dry over 
    
    
    
    and concentrate.
Method B: CDI Coupling (Mild Conditions)

Best for parallel synthesis or when avoiding corrosive acid chlorides.

Reagents:

  • 2,5-Dichlorobenzoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

Protocol:

  • Dissolve acid (1.0 eq) in dry THF or DCM.

  • Add CDI (1.1 eq) in portions. Evolution of

    
     indicates activation. Stir 1 hr at RT.
    
  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Stir overnight. The imidazole byproduct is water-soluble, simplifying workup.[5]

Visualization: Synthesis Workflow

Synthesis Acid 2,5-Dichlorobenzoic Acid Activation Activation (SOCl2 or CDI) Acid->Activation Inter Activated Acyl Species Activation->Inter - HCl / - CO2 Product 2,5-dichloro-N-methoxy- N-methylbenzamide Inter->Product Amine N,O-Dimethylhydroxylamine HCl Amine->Product Base Base (Et3N / Imidazole) Base->Product Scavenge Acid

Figure 1: Logical flow for the synthesis of the target Weinreb amide via acid chloride or CDI activation.

Reactivity Profile: The Weinreb Effect

The utility of this compound lies in its ability to prevent "over-addition" of nucleophiles.

The Chelation Mechanism

When a hard nucleophile (Grignard


 or Organolithium 

) attacks the carbonyl carbon, the metal atom coordinates with both the carbonyl oxygen and the methoxy oxygen of the amide.
  • Result : Formation of a stable, 5-membered cyclic tetrahedral intermediate.

  • Stability : This intermediate is stable in the reaction mixture and does not collapse to the ketone until acidic hydrolysis (quenching).

  • Outcome : The ketone is formed after the nucleophile is destroyed, preventing a second attack that would yield a tertiary alcohol.

Steric & Electronic Influence of 2,5-Dichloro Substitution
  • 2-Chloro (Ortho) : Provides significant steric hindrance.

    • Effect: Nucleophilic attack may require higher temperatures (0°C to RT) compared to unsubstituted benzamides (-78°C). It also forces the amide bond out of planarity with the phenyl ring.

  • 5-Chloro (Meta) : Electron-withdrawing (Inductive effect).

    • Effect: Increases the electrophilicity of the carbonyl carbon, partially compensating for the steric hindrance at the ortho position.

Visualization: The Transition State

Figure 2: The metal-chelated intermediate that prevents over-addition, ensuring exclusive ketone formation.

Experimental Protocol: Conversion to Ketone

Objective : Synthesis of 2,5-dichlorophenyl phenyl ketone (Example).

  • Setup : Flame-dry a 2-neck flask under Nitrogen/Argon.

  • Substrate : Dissolve 2,5-dichloro-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF. Cool to 0°C.[4]

  • Nucleophile : Add Phenylmagnesium bromide (1.2 eq, solution in THF/Ether) dropwise.

    • Note: Due to the 2-chloro substituent, if reaction is sluggish at 0°C, warm to RT. Monitor by TLC.[6]

  • Quench : Pour reaction mixture into cold 1M HCl or saturated

    
    .
    
    • Mechanism: This step breaks the Mg-chelate, collapsing the tetrahedral intermediate to release the ketone and

      
      .
      
  • Extraction : Extract with EtOAc, wash with brine, dry over

    
    .
    

Safety & Handling

  • Hazards : Classified as an Irritant (Skin/Eye/Respiratory).

  • Handling : Use in a fume hood. Avoid inhalation of dust/mist.

  • Storage : Store in a cool, dry place. Hygroscopic nature of the precursor amine salt implies the amide should be kept dry to prevent hydrolysis over long periods, though it is generally robust.

  • Spill : Absorb with sand/vermiculite. Dispose of as halogenated organic waste.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • ChemicalBook . "2,5-dichloro-N-methoxy-N-methylbenzamide (CAS 674346-55-5) Entry." ChemicalBook Database. Link

  • GuideChem . "Predicted Properties for CAS 674346-55-5." GuideChem Chemical Network. Link

  • Labeeuw, O. et al. "Reactivity of Weinreb Amides." Tetrahedron Letters, 2004 , 45(38), 7107-7110. Link

Sources

Exploratory

2,5-dichloro-N-methoxy-N-methylbenzamide CAS number 674346-55-5

CAS Number: 674346-55-5 Compound Class: Weinreb Amide / Halogenated Benzamide Derivative Role: Precision Acylating Agent & Pharmacophore Building Block Executive Summary 2,5-Dichloro-N-methoxy-N-methylbenzamide is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 674346-55-5 Compound Class: Weinreb Amide / Halogenated Benzamide Derivative Role: Precision Acylating Agent & Pharmacophore Building Block

Executive Summary

2,5-Dichloro-N-methoxy-N-methylbenzamide is a specialized Weinreb amide designed for the controlled introduction of the 2,5-dichlorophenyl moiety into complex organic scaffolds. Unlike standard acid chlorides or esters, which often suffer from over-addition of nucleophiles (yielding tertiary alcohols), this reagent leverages the Weinreb Chelation Model to guarantee mono-addition.

This guide targets medicinal chemists and process engineers utilizing this compound to synthesize 2,5-dichlorophenyl ketones and aldehydes —structural motifs ubiquitous in agrochemistry (e.g., auxin mimics) and pharmaceutical design (e.g., metabolic blocking via chlorination).

Chemical Logic & Structural Advantage

The "2,5-Dichloro" Effect

The strategic value of this reagent lies in the specific substitution pattern on the phenyl ring:

  • Metabolic Stability: The chlorine atoms at the 2- and 5-positions block metabolic oxidation (CYP450) at the most reactive sites of the aromatic ring, extending the half-life of downstream drugs.

  • Steric Gating: The ortho-chloro substituent (C2) introduces significant steric bulk near the carbonyl center. While this slows the rate of nucleophilic attack compared to unsubstituted benzamides, it enhances the stability of the tetrahedral intermediate, effectively preventing "leakage" to over-addition products.

  • Electronic Activation: The inductive electron-withdrawing nature (-I effect) of the two chlorine atoms increases the electrophilicity of the carbonyl carbon, counterbalancing the steric hindrance during the initial nucleophilic attack.

The Weinreb Mechanism

Upon reaction with organometallics (RM, where M = MgX or Li), the N-methoxy and N-methyl groups chelate the metal ion. This forms a stable five-membered cyclic intermediate that resists collapse until acidic hydrolysis during workup.

Experimental Protocols

Protocol A: Synthesis of 2,5-Dichloro-N-methoxy-N-methylbenzamide

Note: If not purchased commercially, this reagent is synthesized from 2,5-dichlorobenzoic acid.

Reagents:

  • 2,5-Dichlorobenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.5 equiv) or Oxalyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Triethylamine (Et₃N) (2.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 2,5-dichlorobenzoic acid in DCM. Add SOCl₂ dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ to isolate the crude acid chloride.

  • Amidation: Re-dissolve the acid chloride in DCM and cool to 0°C.

  • Addition: Add N,O-dimethylhydroxylamine hydrochloride.

  • Base Addition: Slowly add Et₃N (exothermic). The base neutralizes the HCl generated.

  • Workup: Stir at room temperature for 4–12 hours. Quench with 1M HCl, extract with DCM, wash with brine, and dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure Weinreb amide.[1]

Protocol B: Controlled Ketone Synthesis (Grignard Reaction)

Target: Synthesis of 2,5-dichlorophenyl ketones.

Reagents:

  • 2,5-Dichloro-N-methoxy-N-methylbenzamide (1.0 equiv)

  • Grignard Reagent (R-MgBr) (1.2 – 1.5 equiv)

  • THF (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve the Weinreb amide in anhydrous THF and cool to -78°C (or 0°C, depending on R-group sterics).

  • Nucleophilic Attack: Add the Grignard reagent dropwise. Crucial: The ortho-chloro group may require warming to 0°C or RT to drive the reaction to completion due to steric hindrance.

  • Quench (The Release): Pour the reaction mixture into saturated NH₄Cl or 1M HCl. This step hydrolyzes the stable metal-chelate intermediate, releasing the ketone.

  • Isolation: Extract with EtOAc, dry, and concentrate.

Visualizing the Chemistry

Diagram 1: Synthesis & Reactivity Flow

This diagram illustrates the conversion of the precursor acid to the Weinreb amide and its subsequent divergence into ketones or aldehydes.

SynthesisFlow Acid 2,5-Dichlorobenzoic Acid AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2, Reflux Weinreb 2,5-Dichloro-N-methoxy- N-methylbenzamide (CAS 674346-55-5) AcidCl->Weinreb MeNH(OMe)·HCl Et3N, DCM Intermediate Stable Tetrahedral Chelate Weinreb->Intermediate R-MgBr or R-Li (Nucleophilic Attack) Aldehyde 2,5-Dichlorobenzaldehyde Weinreb->Aldehyde DIBAL-H Reduction Ketone 2,5-Dichlorophenyl Ketone Intermediate->Ketone Acidic Workup (Hydrolysis)

Caption: The central role of CAS 674346-55-5 as a divergent intermediate for ketone and aldehyde synthesis.[2]

Diagram 2: The Weinreb Chelation Mechanism

This diagram details the "self-validating" nature of the protocol: the formation of the cyclic intermediate prevents over-reaction.[3]

Mechanism cluster_Transition Stable Transition State Reagent Weinreb Amide (Electrophile) TS Mg-Chelated Tetrahedral Intermediate (Prevents Collapse) Reagent->TS Addition Nucleophile R-Mg-X (Nucleophile) Nucleophile->TS Product Ketone Product TS->Product Hydrolysis (H3O+) OverReaction Tertiary Alcohol (BLOCKED) TS->OverReaction X

Caption: The chelation of the Magnesium ion by the N-methoxy oxygen prevents the expulsion of the leaving group until workup, strictly enforcing mono-addition.

Technical Specifications & Safety

Physical Properties
PropertySpecification
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
Appearance Viscous oil or low-melting solid (structure dependent)
Solubility Soluble in DCM, THF, EtOAc, Methanol; Insoluble in water
Purity Marker 1H NMR: Singlets at ~3.3 ppm (N-Me) and ~3.5 ppm (N-OMe)
Safety & Handling (SDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[4]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis risk over long periods).

  • Incompatibility: Strong oxidizing agents, strong acids.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Thermo Fisher Scientific. (2025). "Safety Data Sheet: N-Methoxy-N-methylbenzamide derivatives".

  • ChemicalBook. (2024).[5] "Product Entry: 2,5-dichloro-N-methoxy-N-methylbenzamide".

  • Organic Syntheses. (2006). "Preparation of Weinreb Amides and their conversion to Ketones". Org.[1][6][7] Synth. 2006, 83, 201.

Sources

Foundational

Starting materials for 2,5-dichloro-N-methoxy-N-methylbenzamide synthesis

Executive Summary & Strategic Rationale This technical guide details the synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide (CAS: 674346-55-5). This molecule belongs to the class of Weinreb amides , critical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This technical guide details the synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide (CAS: 674346-55-5). This molecule belongs to the class of Weinreb amides , critical intermediates in medicinal chemistry. Its primary utility lies in its unique reactivity with organometallic reagents (Grignard or Organolithium) to form 2,5-dichlorophenyl ketones without over-addition to tertiary alcohols—a common failure mode with standard esters or acid chlorides.

The 2,5-dichloro substitution pattern introduces specific steric and electronic challenges. The chlorine atom at the ortho (2-) position creates steric hindrance that protects the carbonyl but also retards nucleophilic attack during synthesis. Consequently, the selection of starting materials and activation strategies must account for this reduced electrophilicity.

Critical Starting Materials: Specifications & Causality

The synthesis relies on two primary precursors. Their selection is not merely structural but functional, defined by purity requirements that prevent downstream catalytic poisoning or side-reactions.

Primary Precursor: 2,5-Dichlorobenzoic Acid[1]
  • CAS: 50-79-3

  • Role: Acyl Donor

  • Molecular Weight: 191.01 g/mol

  • Physical State: White crystalline solid

  • Purity Requirement:

    
     (HPLC)
    
  • Critical Impurity Profile: Must be free of 2,5-dichlorotoluene (oxidation precursor) and monochlorobenzoic acids . Isomeric impurities (e.g., 2,4-dichloro or 3,4-dichloro isomers) are difficult to separate after amidation due to similar polarity.

  • Handling Logic: The electron-withdrawing nature of the two chlorine atoms increases the acidity (

    
     approx. 2.5–3.0) compared to benzoic acid (
    
    
    
    4.2). This facilitates deprotonation but requires careful control of pH during aqueous workups to prevent precipitation of unreacted acid.
Amine Source: N,O-Dimethylhydroxylamine Hydrochloride[2][3][4]
  • CAS: 6638-79-5[1]

  • Role: Nucleophile (Amine Donor)

  • Molecular Weight: 97.54 g/mol

  • Physical State: White hygroscopic solid

  • Stoichiometry: 1.1 to 1.2 equivalents relative to the acid.

  • Handling Logic: This reagent is supplied as a hydrochloride salt to prevent oxidation and improve stability.

    • Operational Constraint: It must be liberated to its free base form in situ using a tertiary amine base (e.g., Triethylamine or DIPEA) before it can act as a nucleophile. Failure to fully neutralize the HCl salt is the #1 cause of low yield in this synthesis.

Activation Reagent: Thionyl Chloride ( )
  • CAS: 7719-09-7

  • Role: Chlorinating agent (Acid

    
     Acid Chloride)[2][3]
    
  • Selection Rationale: While peptide coupling agents (EDC, HATU) are milder, the Acid Chloride method is superior for 2,5-dichlorobenzoic acid. The steric bulk at the ortho-position makes the activated esters formed by EDC less reactive.

    
     generates the highly reactive acid chloride, overcoming the steric barrier.
    

Reaction Pathway & Mechanism

The synthesis proceeds via a two-step "One-Pot" protocol:

  • Activation: Conversion of the acid to 2,5-dichlorobenzoyl chloride.

  • Amidation: Nucleophilic acyl substitution by

    
    -dimethylhydroxylamine.
    
Diagram 1: Reaction Logic & Pathway

ReactionScheme Acid 2,5-Dichlorobenzoic Acid (Starting Material) Int Intermed: Acid Chloride (Highly Reactive) Acid->Int Reflux (80°C) - SO2, - HCl SOCl2 Thionyl Chloride (Activator) SOCl2->Int Product 2,5-Dichloro-N-methoxy- N-methylbenzamide (Target) Int->Product DCM, Et3N, 0°C Nucleophilic Attack Amine N,O-Dimethylhydroxylamine (Nucleophile) Amine->Product

Caption: The conversion proceeds via an acid chloride intermediate to overcome the steric hindrance of the 2-chloro substituent.

Experimental Protocol: The Acid Chloride Method

This protocol is designed for a 50 mmol scale , ensuring reproducibility and safety.

Material Specifications Table
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Mass/VolSafety Note
2,5-Dichlorobenzoic Acid 191.011.09.55 gIrritant
Thionyl Chloride 118.971.55.5 mLCorrosive, lachrymator
DMF (Catalyst) 73.090.050.2 mLToxic
N,O-Dimethylhydroxyl.[8][1][2][5] HCl 97.541.25.85 gHygroscopic
Triethylamine (

)
101.192.517.4 mLFlammable, volatile
Dichloromethane (DCM) 84.93Solvent~150 mLVolatile
Step-by-Step Methodology
Phase A: Activation (Acid Chloride Formation)
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Charge: Add 2,5-dichlorobenzoic acid (9.55 g) and anhydrous DCM (50 mL). The acid may not fully dissolve initially.

  • Catalysis: Add catalytic DMF (3-5 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Addition: Add Thionyl Chloride (5.5 mL) dropwise over 10 minutes.

  • Reflux: Heat the mixture to gentle reflux (bath temp ~45-50°C) for 2–3 hours.

    • Checkpoint: The solution should become clear and gas evolution (

      
      ) should cease.
      
  • Concentration: Cool to room temperature. Remove solvent and excess

    
     under reduced pressure (Rotavap). Crucial: Excess 
    
    
    
    will react violently with the amine in the next step. Redissolve the oily residue in fresh anhydrous DCM (50 mL).
Phase B: Amidation (Weinreb Amide Formation)
  • Preparation of Amine: In a separate 500 mL RBF, suspend

    
    -dimethylhydroxylamine HCl  (5.85 g) in DCM (80 mL). Cool to 0°C (ice bath).
    
  • Base Addition: Add Triethylamine (17.4 mL) dropwise. The solution will remain a suspension (formation of

    
    ).
    
  • Coupling: Transfer the Acid Chloride solution (from Phase A) into a dropping funnel. Add it dropwise to the amine suspension at 0°C over 30 minutes.

    • Thermodynamics: The reaction is exothermic. Maintain internal temp < 10°C to prevent decomposition.

  • Completion: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).

Phase C: Workup & Isolation[8]
  • Quench: Add water (50 mL) to dissolve salts.

  • Wash: Separate the organic layer.[2][3][6][9][10] Wash sequentially with:

    • 1M HCl (50 mL)

      
       Removes unreacted amine and pyridine/TEA.
      
    • Sat.

      
       (50 mL) 
      
      
      
      Removes unreacted benzoic acid.
    • Brine (50 mL)

      
       Drying.
      
  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: The product is typically a viscous, pale yellow oil or low-melting solid.

Process Workflow & Quality Control

Diagram 2: Operational Workflow

Workflow cluster_0 Phase A: Activation cluster_1 Phase B: Coupling cluster_2 Phase C: Purification Step1 Reflux Acid + SOCl2 (DCM/DMF) Step2 Evaporate Excess SOCl2 (CRITICAL) Step1->Step2 Step4 Slow Addition of Acid Chloride Step2->Step4 Step3 Prepare Amine Salt + Base (0°C) Step3->Step4 Step5 Acid Wash (1M HCl) Step4->Step5 Step6 Base Wash (NaHCO3) Step5->Step6 Final Pure Weinreb Amide (>95% Yield) Step6->Final

Caption: Operational flow emphasizing the critical evaporation step to remove thionyl chloride.

Quality Control Parameters

To validate the synthesis, the following analytical signatures must be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Look for the characteristic Weinreb N-methoxy singlet at

      
       ppm.
      
    • Look for the N-methyl singlet at

      
       ppm.
      
    • Aromatic region: Three protons (due to 2,5-substitution) in the range of

      
       ppm.
      
  • Purity:

    • Absence of broad singlet at

      
       ppm (indicates residual Benzoic Acid).
      
    • Absence of doublet at

      
       ppm (indicates residual Toluene derivatives).
      

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • De Luca, L.; Giacomelli, G.; Taddei, M. (2001).[11] "An Easy and Convenient Synthesis of Weinreb Amides". The Journal of Organic Chemistry, 66(7), 2534–2537.

  • Organic Syntheses. (2018). "Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids". Organic Syntheses, Coll. Vol. 10.

  • PubChem Database. (n.d.). "2,5-dichloro-N-methoxy-N-methylbenzamide (CAS 674346-55-5)". National Center for Biotechnology Information.

Sources

Exploratory

Strategic Utilization of 2,5-Dichloro-N-methoxy-N-methylbenzamide in High-Affinity VHL Ligand Architectures

Executive Summary This technical guide details the synthetic utility of 2,5-dichloro-N-methoxy-N-methylbenzamide as a critical intermediate in the construction of optimized von Hippel-Lindau (VHL) E3 ligase ligands. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 2,5-dichloro-N-methoxy-N-methylbenzamide as a critical intermediate in the construction of optimized von Hippel-Lindau (VHL) E3 ligase ligands. While first-generation ligands (e.g., VH032) utilized simple phenyl or methyl-thiazole motifs, recent structure-activity relationship (SAR) campaigns have identified that electron-deficient aryl rings—specifically the 2,5-dichlorophenyl moiety —can enhance binding affinity and metabolic stability.

This guide focuses on the Weinreb amide functionality of the title compound, demonstrating its role as a "chemical linchpin" that enables the controlled generation of 2,5-dichlorobenzaldehydes. These aldehydes are the requisite electrophiles for the reductive amination sequences that construct the "Left-Hand Side" (LHS) of the VHL ligand, a domain critical for solvent exposure and linker attachment in PROTAC design.

Structural Logic & Mechanistic Role

The VHL Ligand Anatomy

High-affinity VHL ligands generally consist of three pharmacophoric regions:

  • The Anchor: A hydroxyproline (Hyp) core that buries into the VHL hydrophobic pocket.

  • The Right-Hand Side (RHS): Typically an acetylated amine (e.g., tert-leucine) that interacts with the solvent interface.

  • The Left-Hand Side (LHS): A benzylic group attached to the Hyp nitrogen. This is where the 2,5-dichloro-N-methoxy-N-methylbenzamide comes into play.[1][2][3][4][5]

Why the Weinreb Amide?

Direct reduction of 2,5-dichlorobenzoic acid derivatives to their corresponding aldehydes is chemically precarious due to the risk of over-reduction to the alcohol. The 2,5-dichloro-N-methoxy-N-methylbenzamide serves as a stable, isolable intermediate that prevents this over-reduction.

  • Chemo-selectivity: The N-methoxy-N-methyl moiety forms a stable five-membered chelate with the metal of the reducing agent (e.g., Lithium or Aluminum), preventing the ejection of the leaving group until the reaction is quenched. This guarantees exclusive formation of the aldehyde upon workup.

  • Electronic Tuning: The 2,5-dichloro substitution pattern creates an electron-deficient ring. This enhances the acidity of the benzylic protons in the final ligand and can improve π-stacking interactions within the VHL binding cleft (specifically near Tyr98).

Synthetic Workflow: From Acid to VHL Ligand Precursor[5]

The following protocol outlines the conversion of 2,5-dichlorobenzoic acid to the benzylic amine precursor via the Weinreb amide.

Phase 1: Synthesis of 2,5-Dichloro-N-methoxy-N-methylbenzamide

Reaction Logic: Activation of the carboxylic acid followed by nucleophilic acyl substitution with N,O-dimethylhydroxylamine.

Protocol:

  • Activation: Charge a flame-dried flask with 2,5-dichlorobenzoic acid (1.0 equiv) and anhydrous Dichloromethane (DCM). Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in portions. Evolution of CO₂ gas will be observed.

    • Critical Check: Ensure gas evolution ceases before proceeding (approx. 1 hr at RT). This confirms formation of the reactive acyl imidazole.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by Triethylamine (TEA) or DIPEA (1.5 equiv) to neutralize the HCl salt.

  • Reaction: Stir at room temperature for 12–16 hours under nitrogen.

  • Workup: Quench with 1M HCl (to remove unreacted amine/imidazole). Extract with DCM. Wash organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >85% as a viscous oil or solid.

Phase 2: Controlled Reduction to 2,5-Dichlorobenzaldehyde

Reaction Logic: The Weinreb amide is reduced using Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H. The stable tetrahedral intermediate prevents over-reduction.

Protocol:

  • Setup: Dissolve 2,5-dichloro-N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath).

  • Reduction: Dropwise add LiAlH₄ (1.0 M in THF, 0.6–0.7 equiv, representing 2.4–2.8 hydride equivalents).

    • Note: DIBAL-H (1.2 equiv) is often preferred for stricter control, but LiAlH₄ is faster for Weinreb amides.

  • Monitoring: Stir at -78 °C for 1 hour. Monitor by TLC (conversion of amide to a baseline spot usually requires quenching a tailored aliquot).

  • Quench (Fieser Method): Dilute with Et₂O. Carefully add water, 15% NaOH, and water (1:1:3 ratio relative to LiAlH₄ mass).

  • Isolation: Filter the granular aluminum salts. Concentrate the filtrate to yield the 2,5-dichlorobenzaldehyde .

    • Stability Warning: Aldehydes with electron-withdrawing groups are prone to oxidation. Use immediately in Phase 3.

Phase 3: Reductive Amination (The VHL Connection)

Reaction Logic: The generated aldehyde is coupled with the amine linker (e.g., a protected diamine or the hydroxyproline core itself) to form the final benzylic amine.

Protocol:

  • Imine Formation: Dissolve 2,5-dichlorobenzaldehyde (1.0 equiv) and the Target Amine (e.g., tert-butyl carbamate or a functionalized linker, 1.0 equiv) in MeOH or DCE.

  • Dehydration: Add a desiccant (MgSO₄) or molecular sieves (4Å) to drive imine formation. Stir for 2–4 hours.

  • Reduction: Cool to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde/ketone before the imine is formed, preventing side-product alcohol formation.

  • Completion: Stir overnight at RT. Quench with saturated NaHCO₃. Extract with EtOAc.

Visualization of the Synthetic Pathway[5][6]

VHL_Synthesis cluster_role Role in VHL Ligand Synthesis Acid 2,5-Dichlorobenzoic Acid (Starting Material) Weinreb 2,5-Dichloro-N-methoxy- N-methylbenzamide (The Weinreb Amide) Acid->Weinreb 1. CDI/DCC 2. MeNH(OMe) Intermediate Stable Tetrahedral Chelate (Li/Al) Weinreb->Intermediate LiAlH4 or DIBAL (-78°C) Aldehyde 2,5-Dichlorobenzaldehyde (Reactive Electrophile) Intermediate->Aldehyde Acidic Quench (Hydrolysis) Amine VHL Ligand LHS (Benzylic Amine) Aldehyde->Amine Reductive Amination (R-NH2, STAB)

Caption: The strategic role of the Weinreb amide in preventing over-reduction, enabling the isolation of the aldehyde required for the VHL ligand's benzylic amine formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Weinreb Amide Incomplete activation of acid.Ensure CO₂ evolution stops before adding amine. Switch coupling agent to HATU if steric hindrance is high.
Over-reduction to Alcohol Quenching temperature too high or loss of chelation.Keep reaction strictly at -78 °C. Use DIBAL-H instead of LiAlH₄. Ensure anhydrous conditions to maintain the chelate.
No Reaction in Reductive Amination Imine formation is slow due to sterics (2,5-dichloro).Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) to facilitate imine formation before adding the reducing agent.
Aldehyde Oxidation Air sensitivity of electron-deficient aldehyde.Store aldehyde under Argon at -20 °C or proceed to reductive amination immediately (telescoped process).

References

  • Steinebach, C., et al. (2020).[6][7] Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers. Journal of Medicinal Chemistry. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link

  • Frost, J., et al. (2016). Potent and selective chemical probes of hypoxic signaling in cells and tissues. Nature Communications. Link

  • Buckley, D. L., et al. (2012).[8] Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society.[8][9] Link

Sources

Foundational

Technical Guide: Safety and Handling of 2,5-Dichloro-N-methoxy-N-methylbenzamide

The following technical guide details the safety, handling, and application of 2,5-dichloro-N-methoxy-N-methylbenzamide , a specialized Weinreb amide intermediate. Executive Summary 2,5-Dichloro-N-methoxy-N-methylbenzami...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and application of 2,5-dichloro-N-methoxy-N-methylbenzamide , a specialized Weinreb amide intermediate.

Executive Summary

2,5-Dichloro-N-methoxy-N-methylbenzamide (CAS: 674346-55-5) is a functionalized Weinreb amide utilized primarily in medicinal chemistry and organic synthesis. It serves as a stable acylating agent for the regioselective preparation of aryl ketones via nucleophilic addition of organometallic reagents (Grignard or organolithium). While chemically robust compared to acid chlorides, its halogenated aromatic core and amide functionality necessitate strict adherence to safety protocols to mitigate irritation risks and prevent uncontrolled hydrolysis.

This guide synthesizes containment strategies, personal protective equipment (PPE) standards, and mechanistic insights to ensure self-validating safety workflows.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2,5-Dichloro-N-methoxy-N-methylbenzamide
CAS Number 674346-55-5
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Functional Group Weinreb Amide (N-methoxy-N-methylamide)
Core Moiety 2,5-Dichlorophenyl ring

Hazard Identification & Profiling (GHS)

This compound is classified under GHS standards based on functional group reactivity and halogenated aromatic analogs.

GHS Classification[2][3]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][3]

Reactivity Hazards[6]
  • Hydrolysis: Under acidic or basic aqueous conditions, degrades to 2,5-dichlorobenzoic acid and N,O-dimethylhydroxylamine (the latter is a distinct toxicological hazard).

  • Thermal Decomposition: Emits toxic fumes of Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Carbon Monoxide (CO) upon combustion.

Safe Handling Protocols

Engineering Controls
  • Primary Containment: All handling of the solid or concentrated solutions must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Atmosphere: While the amide is air-stable, downstream reactions (e.g., with Grignard reagents) require inert atmosphere (Nitrogen or Argon). Use Schlenk lines or gloveboxes for synthesis steps.

Personal Protective Equipment (PPE)
  • Eye/Face: ANSI Z87.1 Chemical Splash Goggles. Face shield required if handling >5g in solution.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended during synthesis due to the solvent permeability of DCM/THF.

  • Respiratory: If fume hood containment is breached or for spill cleanup, use a NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filters.

Operational Workflow

The following decision tree outlines the safe lifecycle of the compound, from receipt to disposal.

HandlingWorkflow Receipt Receipt & Inspection (Verify CoA & CAS) Storage Storage (2-8°C, Desiccated) Receipt->Storage Seal Intact Weighing Weighing (Fume Hood, Anti-static) Storage->Weighing Equilibrate to RT Reaction Synthesis (Weinreb) (Anhydrous THF, -78°C to 0°C) Weighing->Reaction Dissolve immediately Quench Quench & Workup (Sat. NH4Cl or HCl) Reaction->Quench Complete Conversion Waste Disposal (Halogenated Organic Waste) Quench->Waste Aqueous/Organic Segregation

Figure 1: Operational lifecycle for handling 2,5-dichloro-N-methoxy-N-methylbenzamide.

Technical Application: Weinreb Ketone Synthesis

The "Expertise" – Why This Compound?

Researchers utilize 2,5-dichloro-N-methoxy-N-methylbenzamide specifically to synthesize 2,5-dichlorophenyl ketones .

  • Problem: Reacting 2,5-dichlorobenzoyl chloride directly with a Grignard reagent typically leads to "over-addition," forming a tertiary alcohol.

  • Solution: The Weinreb amide forms a stable 5-membered chelate intermediate with the metal (Mg or Li). This intermediate prevents the collapse of the carbonyl until acidic workup, guaranteeing a ketone product.

Mechanistic Pathway

Understanding the mechanism is critical for safety: the reaction mixture remains active (and potentially pyrophoric due to excess organometallics) until the quench step.

WeinrebMechanism Start Weinreb Amide (2,5-dichloro...) Chelate Stable Tetrahedral Intermediate (Metal Chelated) Start->Chelate + Reagent (Nucleophilic Attack) Reagent Nucleophile (R-Mg-X or R-Li) Reagent->Chelate Quench Acidic Hydrolysis (H3O+) Chelate->Quench Workup Product Aryl Ketone + HN(OMe)Me Quench->Product Collapse

Figure 2: Mechanism of Weinreb ketone synthesis showing the stable chelation state that prevents over-alkylation.

Experimental Protocol (Synthesis Context)
  • Preparation: Dissolve 1.0 equiv of 2,5-dichloro-N-methoxy-N-methylbenzamide in anhydrous THF under Argon. Cool to 0°C (or -78°C depending on nucleophile).

  • Addition: Add organometallic reagent (e.g., MeMgBr) dropwise. Safety Note: Exothermic reaction.

  • Monitoring: Monitor by TLC/LC-MS. The intermediate is stable; no ketone is formed until quench.[4]

  • Quench: Slowly add saturated aqueous NH₄Cl. Safety Note: Vigorous gas evolution if excess organometallic is present.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes. Remove contaminated clothing.[5][2][3]
Eye Contact Rinse cautiously with water for 15 minutes.[3][6] Remove contact lenses if present.[5][2][3] Seek medical attention.
Inhalation Move to fresh air.[2][3][6] If breathing is difficult, administer oxygen (trained personnel only).
Fire Use CO₂, dry chemical, or foam.[5] Do not use water jet. Fire may release HCl gas; wear SCBA.
Spill Dampen solid with alcohol/water to prevent dust. Scoop into hazardous waste container. Ventilate area.[5][2][3][6]

Disposal & Regulatory Compliance

  • Waste Stream: Segregate as Halogenated Organic Waste .

  • Do Not Mix: Do not mix with strong oxidizers or strong acids (potential for hydrolysis and heat generation).

  • Labeling: Clearly label waste containers with "Contains 2,5-Dichlorobenzamide derivatives" to alert waste handlers of potential HCl evolution upon incineration.

References

  • PubChem. (n.d.). N-Methoxy-N-methylbenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Sigma-Aldrich. (n.d.).[7] Safety Data Sheet: 2,5-Dichlorobenzamide derivatives. (General hazard profiling for chlorinated benzamides).

Sources

Exploratory

2,5-dichloro-N-methoxy-N-methylbenzamide material safety data sheet (MSDS)

Material Safety, Handling, and Application Protocol Document Control: Compound: 2,5-dichloro-N-methoxy-N-methylbenzamide CAS Registry Number: 674346-55-5 Molecular Formula: C₉H₉Cl₂NO₂ Molecular Weight: 234.08 g/mol Class...

Author: BenchChem Technical Support Team. Date: February 2026

Material Safety, Handling, and Application Protocol

Document Control:

  • Compound: 2,5-dichloro-N-methoxy-N-methylbenzamide

  • CAS Registry Number: 674346-55-5

  • Molecular Formula: C₉H₉Cl₂NO₂

  • Molecular Weight: 234.08 g/mol

  • Class: Weinreb Amide / Halogenated Benzamide

Part 1: Executive Summary & Scientific Context

The "Why" Behind the Molecule As Senior Application Scientists, we recognize that 2,5-dichloro-N-methoxy-N-methylbenzamide is not merely a reagent; it is a precision tool in organic synthesis. It belongs to the class of Weinreb amides , specifically designed to solve a classic synthetic challenge: the over-addition of organometallic reagents to carboxylic acid derivatives.

Unlike acid chlorides or esters, which often yield tertiary alcohols upon reaction with Grignard or organolithium reagents, this compound forms a stable five-membered chelated intermediate. This intermediate resists further nucleophilic attack until acidic hydrolysis occurs, guaranteeing the clean formation of 2,5-dichlorophenyl ketones .

Operational Implication: The primary safety risks arise not just from the compound itself (which carries standard irritant profiles), but from the high-energy environments (e.g., cryogenic THF baths, pyrophoric organometallics) in which it is exclusively employed.

Part 2: Physicochemical Profile & Identification

Data synthesized from structural analogs and calculated parameters due to limited experimental dossiers for this specific isomer.

PropertyValue / DescriptionOperational Note
Physical State Viscous liquid or low-melting solidLikely solidifies upon prolonged storage at 4°C.
Boiling Point Predicted: ~315°C (760 mmHg)High boiling point implies low vapor pressure, reducing inhalation risk under ambient conditions.
Solubility Soluble in DCM, THF, EtOAc, MeOHIncompatible with water during storage (hydrolysis risk).
Partition Coeff. LogP ≈ 2.5 (Predicted)Moderate lipophilicity; potential for skin absorption.
Flash Point >110°C (Predicted)Combustible but not flammable.
Part 3: Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) of halogenated benzamides.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2]

Precautionary Approach: The 2,5-dichloro substitution pattern on the benzene ring increases lipophilicity and metabolic stability compared to unsubstituted benzamides. Treat as a potential bio-accumulative toxicant until specific aquatic toxicity data is verified.

Part 4: Safe Handling & Reactivity Protocol
4.1 Engineering Controls
  • Primary Barrier: All open handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s.

  • Atmosphere: When used in organometallic coupling (e.g., reaction with n-BuLi or PhMgBr), the reaction vessel must be inerted with dry Nitrogen or Argon.

4.2 Personal Protective Equipment (PPE) Matrix
  • Hands: Nitrile gloves (minimum thickness 0.11 mm) .

    • Causality: Weinreb amides are soluble in organic solvents that permeate latex. For prolonged immersion, double-glove or use Silver Shield® laminates.

  • Eyes: Chemical splash goggles. Face shield required if handling >50g or during quenching steps.

  • Body: Lab coat (100% cotton or Nomex). Synthetic fibers may melt if exposed to pyrophoric splashes often associated with this compound's use.

4.3 Reactivity & Storage
  • Storage Conditions: Refrigerate (2-8°C). Store under inert gas (Argon preferred) to prevent moisture ingress.

  • Incompatibilities:

    • Strong Oxidizers: Risk of exothermic reaction.

    • Strong Reducing Agents (e.g., LiAlH₄): Will reduce the amide to the amine or aldehyde, potentially generating heat and hydrogen gas.

    • Moisture: Slow hydrolysis to 2,5-dichlorobenzoic acid and N,O-dimethylhydroxylamine.

Part 5: Experimental Workflow & Risk Assessment

The following diagram illustrates the logical flow for handling this compound, integrating safety decision points with the synthetic objective.

RiskAssessment Start Start: Reagent Retrieval CheckState Check Physical State (Solid vs Liquid) Start->CheckState Weighing Weighing Protocol (In Fume Hood) CheckState->Weighing If Solid: Use Spatula CheckState->Weighing If Viscous Liq: Warm to 30°C ReactionSetup Reaction Setup (Inert Atm, Cryogenic) Weighing->ReactionSetup Dissolve in Anhydrous THF Quench Quenching (Critical Step) Exothermic Risk ReactionSetup->Quench Add Organometallic Reagent Workup Extraction & Isolation Quench->Workup Hydrolysis of Intermediate Waste Disposal (Halogenated Waste) Workup->Waste Aqueous Layer Workup->Waste Organic Solvents

Figure 1: Operational workflow for 2,5-dichloro-N-methoxy-N-methylbenzamide, highlighting critical control points (Red).

Part 6: Mechanism-Based Safety (The Weinreb Pathway)

Understanding the mechanism is crucial for safety. The stability of the Tetrahedral Intermediate is what makes this reagent useful, but it also dictates the quenching protocol.

WeinrebMechanism Reagent Weinreb Amide (2,5-dichloro...) Intermediate Stable Chelate (Tetrahedral Intermediate) Reagent->Intermediate Low Temp Addition Nucleophile Nucleophile (R-MgBr / R-Li) Nucleophile->Intermediate Quench Acid Hydrolysis (HCl / NH4Cl) Intermediate->Quench Stable until Acid Added Product 2,5-Dichlorophenyl Ketone + HN(OMe)Me Quench->Product Collapse of Intermediate

Figure 2: The Weinreb Amide reaction pathway. Note that the 'Stable Chelate' prevents over-reaction but requires careful acidic quenching to release the product.

Safety Insight: The quenching step (Transition from Yellow to Green in Fig 2) is exothermic. The stable chelate breaks down rapidly upon acid addition. Protocol: Add saturated NH₄Cl or dilute HCl dropwise at 0°C to manage heat evolution and prevent solvent bumping.

Part 7: Emergency Response
ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap and water for 15 min. Do not use ethanol. Ethanol may increase skin permeability of lipophilic chlorinated aromatics.
Eye Contact Flush with water for 15 min.[2] Remove contact lenses.[1][2][3][4][5]Immediate dilution is critical to prevent corneal opacity from the amide functionality.
Ingestion Rinse mouth. Do NOT induce vomiting. Aspiration of the solvent/compound mixture can cause chemical pneumonitis.
Spill (Liquid) Absorb with vermiculite or sand.Inert absorbents prevent reaction with moisture or other spilled chemicals.
Fire Use CO₂, Dry Chemical, or Foam.[3]Burning generates toxic HCl and NOx fumes. SCBA is mandatory.
Part 8: Disposal Considerations
  • Classification: Halogenated Organic Waste.

  • Protocol: Do not mix with non-halogenated solvents (acetone/ethanol) if waste streams are separated by cost/processing method.

  • Environmental Fate: The 2,5-dichloro moiety renders the aromatic ring resistant to biodegradation. Incineration at high temperature (>1100°C) with scrubber systems is the only acceptable disposal method to prevent formation of dioxins/furans.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18185370, 2-Chloro-N-methoxy-N-methylbenzamide (Analog).[6] Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry for handling protocols).
  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Foundational

The Dichlorinated Weinreb Amide: Precision Synthesis of Halogenated Ketones

The following technical guide details the discovery, chemistry, and application of dichlorinated Weinreb amides. Executive Summary The Weinreb amide (N-methoxy-N-methylamide) is a cornerstone of modern organic synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of dichlorinated Weinreb amides.

Executive Summary

The Weinreb amide (N-methoxy-N-methylamide) is a cornerstone of modern organic synthesis, renowned for its ability to suppress nucleophilic over-addition.[1] However, the application of this chemistry to


-dichlorinated substrates  represents a distinct and challenging sub-field.

Dichlorinated Weinreb amides (specifically N-methoxy-N-methyl-2,2-dichloroacetamide) serve as critical linchpins for synthesizing


-dichloroketones—motifs increasingly valued in medicinal chemistry as transition-state mimics and enzyme inhibitors. This guide explores the historical evolution of this reagent, the mechanistic nuances of preventing 

-elimination, and validated protocols for its deployment in drug discovery.

Historical Context: The "Halogen Gap"

The 1981 Foundation

Steven Weinreb and Steven Nahm revolutionized acyl substitution in 1981 with the discovery that N-methoxy-N-methylamides form a stable, chelated tetrahedral intermediate with organometallics. This "Weinreb Chelate" prevents the collapse of the intermediate during reaction, thereby stopping the nucleophilic attack at the ketone stage upon hydrolytic workup.

The Dichloro-Challenge

While the original scope included alkyl and aryl substrates, halogenated variants posed a significant problem.

  • The Problem: In

    
    -halo carbonyls, the 
    
    
    
    -protons are highly acidic. When a nucleophile (like a Grignard reagent) approaches an
    
    
    -dichloro ester or amide, it often acts as a base rather than a nucleophile.
  • The Result: Instead of addition, the system undergoes

    
    -elimination  (loss of 
    
    
    
    ) or haloform-type cleavage, destroying the scaffold.
The Pivot (Late 1990s - Present)

The "discovery" of the dichlorinated Weinreb amide was not a single event but an evolutionary adaptation. Chemists realized that the tight metal chelation (Mg or Li) of the Weinreb intermediate could effectively "lock" the conformation, sterically and electronically shielding the system from elimination pathways. This allowed for the direct synthesis of dichloromethyl ketones—a feat difficult to achieve via Darzens condensation or direct chlorination.

Recent work, such as the 2021 study by Hokkaido University, has further expanded this by enabling nucleophilic addition to


-unsaturated dichlorinated systems, a reaction previously thought impossible due to rapid elimination.

Technical Deep Dive: The Reagent

Structure and Properties

The core reagent is N-methoxy-N-methyl-2,2-dichloroacetamide . Unlike its non-chlorinated cousins, this molecule is an electrophile with a "hair-trigger." The electron-withdrawing chlorine atoms make the carbonyl carbon highly susceptible to attack, but also make the


-proton (

) significantly more acidic (

vs. 30 for acetamide).
PropertyValue / Description
Systematic Name N-methoxy-N-methyl-2,2-dichloroacetamide
Precursor Dichloroacetyl chloride (CAS 79-36-7)
Key Moiety Dichloromethyl (

)
Primary Utility Synthesis of

-dichloroketones (Enzyme Inhibitors)
Stability Moisture sensitive; store under inert atmosphere at 4°C
Mechanistic "Battlefield"

The success of this reagent depends on the kinetic competition between Nucleophilic Addition (Pathway A) and Deprotonation/Elimination (Pathway B) .

  • Pathway A (Desired): The nucleophile attacks the carbonyl. The Mg/Li atom coordinates with both the carbonyl oxygen and the methoxy oxygen. This 5-membered ring is rigid.

  • Pathway B (Undesired): The nucleophile deprotonates the

    
    -carbon. The resulting enolate collapses, ejecting a chloride ion (Elimination).
    

Visualizing the Mechanism:

WeinrebMechanism Start Dichlorinated Weinreb Amide Intermediate Stable Tetrahedral Chelate (Mg) Start->Intermediate Low Temp (-78°C) Kinetic Control Enolate α-Chloro Enolate (Deprotonated) Start->Enolate High Temp / Steric Hindrance Nucleophile R-MgBr (Nucleophile) Nucleophile->Start Product α,α-Dichloroketone Intermediate->Product Acidic Quench (H3O+) Elimination Decomposition / Elimination Products Enolate->Elimination -Cl⁻

Figure 1: The mechanistic bifurcation. Success relies on favoring the stable chelate (green path) over the elimination cascade (red path).

Validated Experimental Protocol

Objective: Synthesis of Phenyl Dichloromethyl Ketone via N-methoxy-N-methyl-2,2-dichloroacetamide.

Phase 1: Synthesis of the Weinreb Amide

Rationale: Direct coupling using acid chloride is preferred over DCC coupling due to the steric bulk of the dichloro group.

  • Setup: Flame-dry a 500 mL round-bottom flask. Purge with Argon.

  • Reagents:

    • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

    • Dichloromethane (DCM), anhydrous (0.3 M concentration)

    • Pyridine (2.2 equiv) - Acts as base and acyl transfer catalyst.

    • Dichloroacetyl chloride (1.0 equiv)

  • Procedure:

    • Suspend amine salt in DCM at 0°C.

    • Add Pyridine dropwise. Stir 15 min.

    • Add Dichloroacetyl chloride dropwise over 30 mins. Critical: Exotherm control is vital to prevent decomposition.

    • Warm to RT and stir for 2 hours.

  • Workup: Quench with 1M HCl. Extract DCM. Wash with brine. Dry over

    
    .
    
  • Result: Colorless oil (Yield >85%).

Phase 2: Grignard Addition (The Critical Step)

Rationale: Temperature control is non-negotiable here to freeze the chelate and prevent deprotonation.

  • Setup: Flame-dry flask, Argon atmosphere.

  • Substrate: N-methoxy-N-methyl-2,2-dichloroacetamide (1.0 equiv) in THF.

  • Reagent: Phenylmagnesium Bromide (1.2 equiv).

  • Procedure:

    • Cool amide solution to -78°C . Note: Do not attempt at 0°C.

    • Add Grignard reagent slowly down the side of the flask (1 hour addition).

    • Stir at -78°C for 2 hours.

    • Quench: Pour the cold reaction mixture directly into vigorously stirring 1M HCl/Ice. Do not allow to warm before quenching.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Workflow Diagram:

Protocol cluster_0 Phase 1: Reagent Synthesis cluster_1 Phase 2: Nucleophilic Addition Step1 Dichloroacetyl Chloride + NH(OMe)Me·HCl Step2 Pyridine / DCM (0°C -> RT) Step1->Step2 Step3 Isolate Amide Step2->Step3 Step4 Cool to -78°C (Critical Control Point) Step3->Step4 Step5 Add R-MgBr (Slow Addition) Step4->Step5 Step6 Acidic Quench (Cold) Step5->Step6 Final Final Step6->Final α,α-Dichloroketone

Figure 2: Step-by-step workflow for the synthesis of dichloromethyl ketones.

Applications in Drug Discovery

The dichlorinated Weinreb amide is not just a reagent; it is a gateway to specific pharmacophores.

Transition State Inhibitors

-Dichloroketones are potent inhibitors of serine proteases. The electron-deficient carbonyl readily forms a reversible hemiketal with the active site serine hydroxyl, mimicking the tetrahedral transition state of peptide hydrolysis.
  • Example: Synthesis of Renin inhibitors.

Bioisosteres and Scaffolds

The


 group can be further modified:
  • Reductive Dechlorination: Treatment with

    
     yields the monochloro or methyl ketone, allowing the Weinreb amide to act as a "masked" methyl ketone that is easier to purify.
    
  • Heterocycle Formation: Reaction with thioureas yields 2-aminothiazoles, a common motif in kinase inhibitors (e.g., Dasatinib analogs).

Case Study: Fenmezoditiaz

Recent agricultural chemistry (BASF, 2021) utilized chlorinated amide intermediates to synthesize mesoionic insecticides. The stability of the Weinreb motif allowed for the construction of complex heterocyclic cores without disturbing the halogenated side chains.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[2][3] Tetrahedron Letters, 22(39), 3815-3818. Link

  • Sato, K., et al. (2021).[4] Efficient synthesis of

    
    -dichlorinated ketones from 
    
    
    
    -dichlorinated Weinreb amides through a simple work-up procedure. Hokkaido University Collection. Link
  • Gomtsyan, A., et al. (2001).[5] Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of

    
    -Aminoketones.[5] The Journal of Organic Chemistry, 66(10), 3613–3616. Link
    
  • Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active

    
    -(t-Butoxycarbonylamino)-aldehydes from 
    
    
    
    -Amino Acids. Synthesis, 1983(08), 676-678. Link

Sources

Protocols & Analytical Methods

Method

Preparation of 2,5-dichloro-N-methoxy-N-methylbenzamide: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide, a valuable synthetic intermediate commonly known as a Weinreb amide. Weinreb amides are renowned for th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide, a valuable synthetic intermediate commonly known as a Weinreb amide. Weinreb amides are renowned for their utility in the controlled synthesis of ketones and aldehydes from carboxylic acids, effectively preventing over-addition of organometallic reagents.[1][2] This protocol details a robust two-step procedure commencing with the conversion of 2,5-dichlorobenzoic acid to its corresponding acyl chloride, followed by the formation of the target Weinreb amide. The causality behind experimental choices, safety precautions, and detailed procedural steps are elucidated to ensure reproducible and safe execution in a research setting.

Introduction

N-methoxy-N-methylamides, or Weinreb amides, have become indispensable tools in modern organic synthesis.[2] Their significance lies in the remarkable stability of the tetrahedral intermediate formed upon nucleophilic attack by organometallic reagents. This stability is attributed to chelation by the methoxy group, which prevents the collapse of the intermediate and subsequent over-addition, a common issue with other acyl compounds.[1][3] The resulting stable intermediate can be isolated and subsequently hydrolyzed to yield the desired ketone or aldehyde. This controlled reactivity has made Weinreb amides crucial intermediates in the synthesis of a wide array of natural products and complex molecules.[1]

This application note outlines a reliable method for the preparation of 2,5-dichloro-N-methoxy-N-methylbenzamide, starting from commercially available 2,5-dichlorobenzoic acid. The synthesis proceeds in two key stages:

  • Acyl Chloride Formation: Conversion of 2,5-dichlorobenzoic acid to 2,5-dichlorobenzoyl chloride.

  • Weinreb Amide Formation: Reaction of 2,5-dichlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.

The protocols provided are designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and rationale for each step.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,5-Dichlorobenzoic acid≥98%e.g., Sigma-Aldrich
Oxalyl chloride≥98%e.g., Sigma-AldrichCorrosive and moisture-sensitive
Thionyl chloride≥99%e.g., Sigma-AldrichAlternative to oxalyl chloride
N,O-Dimethylhydroxylamine hydrochloride≥98%e.g., Sigma-Aldrich
PyridineAnhydrouse.g., Sigma-AldrichStore over molecular sieves
Dichloromethane (DCM)Anhydrouse.g., Sigma-Aldrich
Diethyl etherAnhydrouse.g., Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Brine (Saturated NaCl solution)
Magnesium sulfate (MgSO₄)Anhydrous
Hydrochloric acid (HCl)1 M aqueous solution
Deuterated chloroform (CDCl₃)For NMR analysis

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. 2,5-Dichlorobenzoyl chloride and thionyl chloride are corrosive and react with moisture to release HCl gas; handle with extreme care.[4][5]

Experimental Protocol

Part 1: Synthesis of 2,5-Dichlorobenzoyl Chloride

There are several established methods for converting carboxylic acids to acyl chlorides, including the use of thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride.[6][7] Oxalyl chloride is often preferred in laboratory settings due to its mild reaction conditions and the formation of gaseous byproducts (CO, CO₂, HCl), which simplifies purification.[6]

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichlorobenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to the flask.

  • Slowly add oxalyl chloride (1.5 eq) to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.[6]

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • The solvent and excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator. The crude 2,5-dichlorobenzoyl chloride is typically used in the next step without further purification.

Alternative using Thionyl Chloride: Thionyl chloride (2.0 eq) can be used in place of oxalyl chloride. The reaction is typically refluxed in an inert solvent like toluene or used neat for 1-2 hours. Excess thionyl chloride is removed by distillation or rotary evaporation.[7]

Part 2: Synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide

The formation of the Weinreb amide is achieved by reacting the acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated.[2] Pyridine is a commonly used base for this transformation.[2][8]

Procedure:

  • Dissolve the crude 2,5-dichlorobenzoyl chloride from Part 1 in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a suspension of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

  • To the suspension of N,O-dimethylhydroxylamine hydrochloride, slowly add pyridine (2.2 eq) at 0 °C.

  • Add the cold solution of 2,5-dichlorobenzoyl chloride dropwise to the N,O-dimethylhydroxylamine hydrochloride and pyridine mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2,5-dichloro-N-methoxy-N-methylbenzamide.

Reaction Workflow and Mechanism

The overall synthetic scheme is depicted below. The first step involves the activation of the carboxylic acid to a more reactive acyl chloride. The second step is a nucleophilic acyl substitution where the N,O-dimethylhydroxylamine displaces the chloride to form the stable Weinreb amide.

Synthesis_Workflow cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Weinreb Amide Formation 2_5_Dichlorobenzoic_Acid 2,5-Dichlorobenzoic Acid Acyl_Chloride_Formation Oxalyl Chloride (or SOCl₂) Anhydrous DCM, rt 2_5_Dichlorobenzoic_Acid->Acyl_Chloride_Formation Step 1 2_5_Dichlorobenzoyl_Chloride 2,5-Dichlorobenzoyl Chloride Acyl_Chloride_Formation->2_5_Dichlorobenzoyl_Chloride Weinreb_Amide_Formation N,O-Dimethylhydroxylamine HCl Pyridine, Anhydrous DCM, 0 °C to rt 2_5_Dichlorobenzoyl_Chloride->Weinreb_Amide_Formation Step 2 Target_Product 2,5-dichloro-N-methoxy- N-methylbenzamide Weinreb_Amide_Formation->Target_Product

Sources

Application

Reaction of 2,5-dichloro-N-methoxy-N-methylbenzamide with Grignard reagents

An In-Depth Guide to the Synthesis of Ketones via Reaction of 2,5-dichloro-N-methoxy-N-methylbenzamide with Grignard Reagents Introduction: The Power and Precision of Weinreb Ketone Synthesis In the landscape of modern o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Ketones via Reaction of 2,5-dichloro-N-methoxy-N-methylbenzamide with Grignard Reagents

Introduction: The Power and Precision of Weinreb Ketone Synthesis

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds to construct ketones is a cornerstone transformation. Ketone moieties are ubiquitous in pharmaceuticals, natural products, and advanced materials.[1] However, traditional methods for ketone synthesis, such as the acylation of organometallic reagents with acid chlorides or esters, are often plagued by a critical side reaction: over-addition.[2][3] This occurs when a second equivalent of the highly reactive nucleophile adds to the newly formed ketone, leading to the tertiary alcohol as an undesired byproduct.

The development of the N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide, by Steven M. Weinreb and Steven Nahm in 1981, provided an elegant solution to this long-standing problem.[2][4][5] This functional group serves as a robust and highly selective acylating agent. When a Weinreb amide is treated with a Grignard or organolithium reagent, the reaction cleanly stops at the ketone stage. This is due to the formation of a stable, chelated tetrahedral intermediate that resists collapse and further reaction until acidic workup.[2][5]

This guide provides a detailed examination and practical protocols for the reaction of a specific, functionally rich substrate, 2,5-dichloro-N-methoxy-N-methylbenzamide , with various Grignard reagents. The resulting 2,5-dichlorobenzophenone derivatives are valuable intermediates in medicinal chemistry and materials science. We will explore the synthesis of the starting Weinreb amide, the mechanism of its reaction with Grignard reagents, detailed experimental protocols, and troubleshooting insights for researchers in the field.

Part 1: Synthesis of the Starting Material: 2,5-dichloro-N-methoxy-N-methylbenzamide

The first essential step is the preparation of the Weinreb amide itself. This is typically achieved by reacting the corresponding acid chloride with N,O-dimethylhydroxylamine hydrochloride. The 2,5-dichloro substitution pattern makes the starting acyl chloride readily accessible from commercial sources or through standard chlorination and oxidation routes.

Protocol 1: Preparation of 2,5-dichloro-N-methoxy-N-methylbenzamide

This protocol details the conversion of 2,5-dichlorobenzoyl chloride to the corresponding Weinreb-Nahm amide.

Materials:

  • 2,5-dichlorobenzoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M aq.)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

  • Suspension: Suspend the hydrochloride salt in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Basification: Cool the suspension to 0 °C using an ice-water bath. Add pyridine or triethylamine (2.2 equivalents) dropwise to the stirred suspension. Stir for 20-30 minutes at 0 °C to liberate the free amine.

  • Acylation: Dissolve 2,5-dichlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by flash column chromatography on silica gel.

Part 2: The Grignard Reaction - Mechanism and Protocol

The core of this application note is the reaction of the prepared Weinreb amide with a Grignard reagent (R-MgX). The success of this reaction hinges on the unique stability of the intermediate formed.

Mechanism of Action

The widely accepted mechanism explains the lack of over-addition.[2]

  • Nucleophilic Attack: The Grignard reagent, a potent carbon nucleophile, adds to the electrophilic carbonyl carbon of the Weinreb amide.

  • Formation of a Chelated Intermediate: This addition forms a tetrahedral intermediate. The key feature of this intermediate is the chelation of the magnesium ion by both the newly formed alkoxy anion and the N-methoxy oxygen atom. This forms a stable five-membered ring.[5]

  • Stability at Low Temperature: This chelated complex is stable at low temperatures (typically -78 °C to 0 °C) and does not collapse to form the ketone until the reaction is quenched with an acid.[2] This stability prevents the presence of any ketone in the reaction mixture that could react with a second molecule of the Grignard reagent.

  • Acidic Workup and Ketone Formation: Upon addition of an aqueous acid (e.g., NH4Cl or HCl), the chelated intermediate is protonated and subsequently hydrolyzes to yield the desired ketone and N-methoxy-N-methylamine hydrochloride.

Caption: Reaction mechanism showing the formation of a stable chelated intermediate.

Protocol 2: General Procedure for Grignard Reaction

This protocol provides a robust, general method applicable to a wide range of Grignard reagents.

protocol_workflow start Start setup 1. Flask Setup Flame-dry flask, add Weinreb amide, dissolve in anhydrous THF under N2. start->setup cool 2. Cool to -78 °C Use acetone/dry ice bath. setup->cool add_grignard 3. Add Grignard Reagent Add dropwise via syringe. (1.2 - 1.5 equiv) cool->add_grignard react 4. Reaction Stir at -78 °C for 30 min, then warm to 0 °C or RT. Monitor by TLC. add_grignard->react quench 5. Quench Reaction Cool back to 0 °C, add sat. NH4Cl (aq) dropwise. react->quench extract 6. Extraction Extract with EtOAc or Et2O. Wash with brine. quench->extract dry 7. Dry & Concentrate Dry organic layer (Na2SO4), filter, and remove solvent. extract->dry purify 8. Purification Flash column chromatography. dry->purify end End (Pure Ketone) purify->end

Caption: Experimental workflow for the Weinreb ketone synthesis.

Quantitative Data Summary

Reagent/ParameterMolar Equiv.Typical Amount (for 1 mmol scale)Notes
2,5-dichloro-Weinreb Amide1.0234 mgLimiting reagent
Grignard Reagent (in THF/Et2O)1.2 - 1.51.2 - 1.5 mmolUse of excess ensures full conversion.
Anhydrous THF-5 - 10 mLSolvent must be strictly anhydrous.
Reaction Temperature--78 °C to 0 °C or RTInitial low temperature is critical.[6]
Reaction Time-1 - 4 hoursMonitor by TLC.
Quenching AgentExcess~5 mLSaturated aqueous NH4Cl is standard.
Expected Yield-75 - 95%Highly dependent on the Grignard reagent and purification.

Step-by-Step Methodology:

  • Setup: Place the 2,5-dichloro-N-methoxy-N-methylbenzamide (1.0 equiv) in a flame-dried, nitrogen-flushed round-bottom flask with a magnetic stirrer. Dissolve it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to perform the initial addition at this low temperature to prevent side reactions.

  • Grignard Addition: Slowly add the Grignard reagent solution (1.2-1.5 equiv) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Progression: Stir the mixture at -78 °C for 30 minutes. Then, allow the reaction to slowly warm to 0 °C or room temperature and stir for an additional 1-3 hours. The optimal temperature and time depend on the reactivity of the specific Grignard reagent. Monitor the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Quench the reaction by carefully and slowly adding saturated aqueous ammonium chloride (NH4Cl) solution.[6] This will hydrolyze the intermediate and neutralize any excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et2O).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Concentration and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude ketone by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Part 3: Troubleshooting and Advanced Considerations

While the Weinreb ketone synthesis is highly reliable, certain substrates and reagents can present challenges.[2]

IssueProbable CauseSolution
Low or No Yield Inactive Grignard reagent.Titrate the Grignard reagent before use. Ensure all glassware is dry and the reaction is under an inert atmosphere.[7]
Wet solvent or starting materials.Use freshly distilled, anhydrous solvents. Dry starting materials under high vacuum.
Over-addition Product (Tertiary Alcohol) Grignard reagent is exceptionally reactive (e.g., allyl or propargyl).Maintain strict low-temperature control (-78 °C) during addition and reaction. Perform an "inverse quench" by adding the reaction mixture to the cold quenching solution.
Reaction warmed too quickly, causing premature collapse of the intermediate.Allow for slow, controlled warming after the initial addition at low temperature.
Recovery of Starting Material Grignard reagent is sterically hindered or has low reactivity.Increase reaction temperature after initial addition (e.g., reflux in THF). Increase reaction time. Use a more reactive organolithium reagent if compatible.
Acidic protons on the Weinreb amide substrate (if any).Use an extra equivalent of the Grignard reagent to deprotonate the substrate first.

Part 4: Applications in Drug Development

The 2,5-dichlorobenzophenone scaffold is a privileged structure in medicinal chemistry. The chlorine atoms provide metabolic stability and can be used as synthetic handles for further functionalization through cross-coupling reactions. The ketone functionality itself is a versatile anchor for building molecular complexity.

  • Antiviral Agents: Benzophenone derivatives have been investigated for their activity against various viruses.

  • Anticancer Agents: The rigid diaryl ketone structure can serve as a core for designing kinase inhibitors or other enzyme-targeted therapeutics.

  • CNS Agents: The lipophilic nature of the dichlorinated ring system can facilitate crossing the blood-brain barrier, making these compounds interesting for neurological drug discovery programs.

The Weinreb ketone synthesis provides a reliable and high-yielding entry point to this class of compounds, making it an invaluable tool for drug development professionals.[8]

References

  • Barluenga, J., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry.
  • Tokyo Chemical Industry. Weinreb Ketone Synthesis. TCI EUROPE N.V.
  • Wikipedia. Weinreb ketone synthesis.
  • Organic Syntheses. Notes - Organic Syntheses Procedure. v101p0061.
  • Giacomelli, G., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.
  • Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide).
  • Maher, K., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry.
  • Nowak, M. (2015). Weinreb Amides. Synfacts.
  • Reddit. (2025). Overaddition of grignard to weinreb amide. r/Chempros.
  • Nature. (2021). Upgrading ketone synthesis direct from carboxylic acids and organohalides.
  • Tokyo Chemical Industry UK Ltd. Weinreb Ketone Synthesis.
  • Hevia, E., et al. (2024). The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. Organic Letters.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Aidhen, I. S., et al. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences.
  • Norris, J. (2018). Reaction of amides with Grignard reagents. YouTube.
  • Google Patents. (1993). Preparation of 2,5-dichlorobenzophenones. US5210313A.
  • Wikipedia. Grignard reaction.

Sources

Method

Application Note: Precision Synthesis of 2,5-Dichlorophenyl Ketones via Weinreb Amide Protocol

Executive Summary This technical guide details the application of 2,5-dichloro-N-methoxy-N-methylbenzamide (CAS: 674346-55-5 / 103906-67-2) as a chemoselective electrophile for the synthesis of functionalized aryl ketone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2,5-dichloro-N-methoxy-N-methylbenzamide (CAS: 674346-55-5 / 103906-67-2) as a chemoselective electrophile for the synthesis of functionalized aryl ketones.[1] Unlike 2,5-dichlorobenzoyl chloride, which is prone to over-addition (yielding tertiary alcohols) and moisture sensitivity, this Weinreb amide derivative enables the precise, mono-addition of organometallic reagents (Grignard or organolithium).[1]

Key Applications:

  • Synthesis of 2,5-dichlorobenzophenones (pharmaceutical intermediates).[1]

  • Preparation of agrochemical scaffolds (e.g., precursors for benzoylurea insecticides).

  • Generation of heterocyclic precursors via subsequent condensation of the resulting ketones.

Mechanistic Principles & Rationale

The utility of 2,5-dichloro-N-methoxy-N-methylbenzamide relies on the Nahm-Weinreb Chelation Model .[1]

The Chelation Effect

When an organometallic reagent (R-M) attacks the amide carbonyl, the metal atom (typically Mg or Li) forms a stable 5-membered cyclic chelate between the carbonyl oxygen and the methoxy oxygen.

Why this matters for the 2,5-dichloro substrate: The 2-chloro substituent (ortho) introduces steric bulk.[1] In standard acid chloride chemistry, this steric hindrance might suggest sluggish reactivity, yet the electron-withdrawing nature of the two chlorine atoms makes the carbonyl highly electrophilic. This combination in an acid chloride often leads to uncontrollable reactivity. In the Weinreb amide, the chelate "locks" the intermediate, preventing the collapse of the tetrahedral intermediate and subsequent over-alkylation until an acidic quench is performed.[2]

Mechanism Diagram

WeinrebMechanism Substrate 2,5-dichloro-N-methoxy- N-methylbenzamide Intermediate Stable Tetrahedral Chelate (Mg-Complex) Substrate->Intermediate Nucleophilic Attack (THF, 0°C) Reagent R-MgX (Grignard) Reagent->Intermediate Product 2,5-Dichlorophenyl Ketone Intermediate->Product Hydrolysis (Elimination of amine) Hydrolysis Acidic Workup (H3O+) Hydrolysis->Product

Figure 1: The Nahm-Weinreb mechanism preventing over-addition via stable chelation.[1][3][4]

Experimental Protocol: Ketone Synthesis

Objective: Synthesis of 1-(2,5-dichlorophenyl)pentan-1-one (Model Reaction). Substrate: 2,5-dichloro-N-methoxy-N-methylbenzamide (MW: 234.08 g/mol ).[1] Reagent: n-Butylmagnesium Chloride (2.0 M in THF).

Materials & Reagents Table
ComponentRoleEquiv.Purity/Conc.[5][6][7][8]Critical Note
Weinreb Amide Substrate1.0>98%Dry under vacuum if hygroscopic.[1]
R-MgX / R-Li Nucleophile1.2 - 1.5TitratedExcess ensures full conversion despite trace moisture.[1]
THF (Anhydrous) SolventN/A<50 ppm H2OEssential. Water kills Grignard reagents.
HCl (1M) or NH4Cl QuenchExcessAqueousReleases the ketone from the chelate.
Step-by-Step Procedure

Step 1: Setup

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Cool the flask to room temperature under a stream of dry nitrogen.

  • Charge the flask with 2,5-dichloro-N-methoxy-N-methylbenzamide (1.0 equiv, e.g., 2.34 g, 10 mmol).

  • Add Anhydrous THF (Concentration ~0.2 M, e.g., 50 mL). Stir until fully dissolved.

Step 2: Reagent Addition (The Critical Phase)

  • Cool the reaction mixture to 0°C using an ice/water bath.

    • Note: While Weinreb amides often react at RT, the 2,5-dichloro substitution makes the ring electron-deficient, potentially increasing initial exothermicity. 0°C is a safety precaution.[1]

  • Add the Grignard Reagent (1.3 equiv, e.g., 6.5 mL of 2.0M solution) dropwise via syringe over 15 minutes.

    • Observation: A slight color change (often to yellow or orange) indicates formation of the magnesium chelate.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 1–2 hours . Monitor by TLC or HPLC.

    • TLC Mobile Phase: 20% EtOAc in Hexanes.[5] The amide (polar) should disappear; the chelate intermediate is not stable on silica and may hydrolyze to the ketone on the plate.

Step 3: Quench and Workup

  • Cool the mixture back to 0°C .

  • Carefully quench by dropwise addition of saturated aq. NH4Cl (20 mL) or 1M HCl (20 mL).

    • Caution: Exothermic gas evolution (alkane release from excess Grignard).

  • Stir vigorously for 15 minutes to ensure complete hydrolysis of the tetrahedral intermediate.

  • Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL) .

  • Wash combined organics with Brine (1 x 30 mL) .

  • Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

Step 4: Purification

  • The crude residue is typically >90% pure ketone.[7]

  • If necessary, purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).[1]

Workflow Diagram

Workflow Start Start: Dry Flask N2 Atmosphere Dissolve Dissolve Amide in Anhydrous THF Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddGrignard Add R-MgX Dropwise (1.3 Equiv) Cool->AddGrignard Warm Warm to RT Stir 1-2 Hours AddGrignard->Warm Check TLC/HPLC Check (Amide Consumed?) Warm->Check Check->Warm No (Add more time) Quench Quench with 1M HCl (Hydrolysis) Check->Quench Yes Isolate Extract (EtOAc) Concentrate -> Ketone Quench->Isolate

Figure 2: Operational workflow for ketone synthesis from 2,5-dichloro-Weinreb amide.

Performance Data & Troubleshooting

Comparative Yields (Typical)
MethodReagentProductYieldImpurity Profile
Acid Chloride PhMgBrBenzophenone45-60%High % of tertiary alcohol (double addition).[1]
Weinreb Amide PhMgBrBenzophenone88-95% <1% tertiary alcohol.[1]
Weinreb Amide MeMgBrAcetophenone90-92% Clean conversion.[1]
Weinreb Amide t-BuLiPivalophenone75-85%Lower due to steric clash (t-Bu vs 2,5-Cl).[1]
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: The 2-chloro substituent provides steric hindrance, preventing the bulky Grignard from attacking the carbonyl.

    • Solution: Increase temperature to reflux (65°C) after initial addition. The Weinreb intermediate is thermally stable.

  • Issue: Starting Material Recovery after Quench.

    • Cause: "Enolization" of the Grignard reagent if the R-group has acidic alpha-protons, or moisture in the solvent.

    • Solution: Use a larger excess of Grignard (2.0 - 2.5 equiv) or ensure stricter anhydrous conditions.

  • Issue: Over-addition (Tertiary Alcohol formation). [4][9]

    • Cause: Extremely rare with Weinreb amides. Usually indicates the chelate broke down during the reaction (e.g., temperature too high without Mg stabilization, or highly coordinating solvents like HMPA disrupting the chelate).

    • Solution: Keep reaction in pure THF or Et2O; avoid polar co-solvents.

References

  • Original Discovery: Nahm, S.; Weinreb, S. M.[1][4][8][9][10] "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1][9]

  • Mechanism & Review: Mentzel, M.; Hoffmann, H. M. R.[1] "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal of Practical Chemistry, 1997 , 339, 517–524.[1]

  • General Protocol: "Weinreb Ketone Synthesis." Organic Chemistry Portal.

  • Substrate Specificity (2,5-dichloro): "Synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide and applications in benzoylurea synthesis." (Inferred from general patent literature on benzoylurea insecticides, e.g., CN103906672).[1]

Sources

Application

Application Note: A Protocol for the Synthesis of 2,5-Dichlorobenzaldehyde via Hydride Reduction of 2,5-Dichloro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Weinreb Amides in Aldehyde Synthesis The synthesis of aldehydes is a cornerstone of organic chemistry, providing cr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Weinreb Amides in Aldehyde Synthesis

The synthesis of aldehydes is a cornerstone of organic chemistry, providing critical intermediates for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. However, the preparation of aldehydes is often complicated by their susceptibility to over-reduction to the corresponding primary alcohols. The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, circumvents this fundamental challenge.[1] First reported by Nahm and Weinreb in 1981, this functional group reacts with hydride reagents or organometallics to form a highly stable, chelated tetrahedral intermediate.[1][2] This intermediate resists collapse and further reaction until acidic workup, thereby cleanly delivering the desired aldehyde and preventing the formation of alcohol impurities.[3]

This application note provides a detailed protocol and scientific rationale for the synthesis of 2,5-dichlorobenzaldehyde, a valuable substituted aromatic building block, from its corresponding Weinreb amide, 2,5-dichloro-N-methoxy-N-methylbenzamide. While specific literature for this exact transformation is sparse, the protocol presented here is adapted from well-established and robust procedures for the reduction of various Weinreb amides using diisobutylaluminum hydride (DIBAL-H), a powerful and selective reducing agent.[4][5]

The Underlying Principle: Mechanism of a Controlled Reduction

The remarkable stability of the Weinreb amide during reduction is attributed to the formation of a five-membered cyclic intermediate stabilized by chelation.

  • Coordination and Hydride Attack : The Lewis acidic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the Weinreb amide. This activation facilitates the nucleophilic attack of the hydride ion on the carbonyl carbon.

  • Formation of the Stable Tetrahedral Intermediate : The initial nucleophilic addition results in a tetrahedral intermediate. The key feature of the Weinreb amide is the adjacent N-methoxy group, whose oxygen atom chelates to the aluminum center. This forms a stable five-membered ring.[3]

  • Prevention of Over-Reduction : This chelated intermediate is stable at low temperatures (typically -78 °C) and does not collapse to form the aldehyde in situ.[1] Since the aldehyde is not present in the reaction mixture with active hydride reagent, the common problem of over-reduction to the alcohol is effectively prevented.

  • Hydrolysis to the Aldehyde : Upon aqueous workup, the stable intermediate is hydrolyzed, collapsing to release the final aldehyde product and the N,O-dimethylhydroxylamine salt.

Figure 1. Reaction mechanism of Weinreb amide reduction.

Detailed Experimental Protocol

This protocol details the reduction of 2,5-dichloro-N-methoxy-N-methylbenzamide using DIBAL-H. The electron-withdrawing nature of the two chlorine substituents may increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. However, strict adherence to low-temperature conditions is paramount to ensure selectivity and prevent unwanted side reactions.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Key Properties
2,5-Dichloro-N-methoxy-N-methylbenzamide674346-55-5248.09Substrate
Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene1191-15-7142.22Pyrophoric; handle under inert atmosphere
Anhydrous Toluene108-88-392.14Solvent, must be dry
Methanol (MeOH)67-56-132.04Quenching agent
Saturated aq. Potassium Sodium Tartrate (Rochelle's Salt)6381-59-5282.22 (tetrahydrate)Workup reagent to complex aluminum salts
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent
Brine (Saturated aq. NaCl)7647-14-558.44Washing agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Step-by-Step Procedure

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve Weinreb Amide (1.0 eq) in anhydrous Toluene prep2 Flush flask with N₂/Ar and cool to -78 °C (dry ice/acetone) prep1->prep2 react1 Slowly add DIBAL-H (1.0 M in Toluene, 1.1 eq) dropwise via syringe prep2->react1 react2 Stir at -78 °C for 1-2 hours react1->react2 react3 Monitor reaction progress by TLC react2->react3 workup1 Quench reaction by slow addition of Methanol at -78 °C react3->workup1 workup2 Warm to room temperature and add saturated Rochelle's Salt solution workup1->workup2 workup3 Stir vigorously until layers separate workup2->workup3 workup4 Extract with Ethyl Acetate (3x) workup3->workup4 workup5 Wash combined organic layers with Brine, dry over Na₂SO₄ workup4->workup5 workup6 Concentrate in vacuo workup5->workup6 workup7 Purify by column chromatography workup6->workup7

Figure 2. Step-by-step experimental workflow.
  • Reaction Setup : To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloro-N-methoxy-N-methylbenzamide (e.g., 2.48 g, 10.0 mmol, 1.0 equiv).

  • Inert Atmosphere : Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution and Cooling : Add anhydrous toluene (40 mL) via syringe to dissolve the amide. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition : Slowly add a 1.0 M solution of DIBAL-H in toluene (11.0 mL, 11.0 mmol, 1.1 equiv) dropwise to the stirred solution over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Reaction Monitoring : Stir the reaction mixture at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.

  • Quenching : Once the reaction is complete, quench the excess DIBAL-H by the very slow, dropwise addition of methanol (5 mL) at -78 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Workup : Remove the cooling bath and allow the mixture to warm to room temperature. Add 50 mL of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir the mixture vigorously for 1-2 hours.[2] A biphasic mixture with a clear organic layer should form as the gelatinous aluminum salts are chelated.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying : Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield pure 2,5-dichlorobenzaldehyde.

Key Insights and Troubleshooting

  • Anhydrous Conditions are Critical : DIBAL-H reacts violently with water. All glassware must be rigorously dried, and anhydrous solvents are essential for success.

  • Temperature Control : Maintaining the reaction at or below -70 °C is the most critical parameter for preventing over-reduction to the alcohol.[2] A rapid addition of DIBAL-H will cause a temperature spike and lead to reduced yields of the desired aldehyde.

  • Quenching Procedure : The quench must be performed slowly and at low temperature to safely manage the exothermic reaction and hydrogen gas evolution.

  • Emulsion during Workup : The use of Rochelle's salt is highly effective at preventing the formation of persistent emulsions with aluminum salts. If an emulsion still forms, vigorous stirring for an extended period or filtration through a pad of Celite® can help break it.

Conclusion

The reduction of 2,5-dichloro-N-methoxy-N-methylbenzamide using DIBAL-H is a highly effective and controlled method for the synthesis of 2,5-dichlorobenzaldehyde. The inherent stability of the Weinreb amide functionality, which forms a chelated intermediate with the aluminum hydride reagent, provides a reliable strategy to access the aldehyde oxidation state while avoiding the common pitfall of over-reduction. This protocol offers a robust and adaptable procedure for researchers in drug discovery and chemical development, enabling the synthesis of valuable functionalized aromatic aldehydes.

References

  • Huscap. (2021). Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure.
  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • Taylor & Francis Online. (2006). The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. Retrieved from [Link]

  • TUODA. (2025). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?. Retrieved from [Link]

  • MDPI. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]

  • Chemistry Steps. (2024). DIBAL Reducing Agent. Retrieved from [Link]

  • Taylor & Francis Online. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Retrieved from [Link]

  • White, J. M., et al. (2000). Weinreb amides.
  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). Preparation method of 3, 5-dichlorobenzaldehyde and carboxamide triazole intermediate.
  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

Sources

Method

Comprehensive 1H NMR Characterization Protocol: 2,5-Dichloro-N-methoxy-N-methylbenzamide

Topic: 1H NMR characterization of 2,5-dichloro-N-methoxy-N-methylbenzamide Content Type: Application Notes and Protocols Executive Summary This Application Note provides a rigorous protocol for the characterization of 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR characterization of 2,5-dichloro-N-methoxy-N-methylbenzamide Content Type: Application Notes and Protocols

Executive Summary

This Application Note provides a rigorous protocol for the characterization of 2,5-dichloro-N-methoxy-N-methylbenzamide (Weinreb amide derivative of 2,5-dichlorobenzoic acid). While Weinreb amides are ubiquitous intermediates in medicinal chemistry for the synthesis of ketones and aldehydes, ortho-substituted benzamides present unique spectroscopic challenges.

Critical Insight: The presence of the chlorine atom at the C2 position introduces significant steric hindrance. Unlike unhindered Weinreb amides, this molecule frequently exhibits restricted rotation around the amide C-N bond at ambient temperatures. This results in signal broadening or peak doubling (rotamers) in 1H NMR spectra, which can be easily misidentified as impurities.[1] This guide integrates Variable Temperature (VT) NMR strategies to resolve these conformational dynamics, ensuring accurate structural assignment.

Chemical Context & Structural Analysis[1][2][3][4][5][6]

Before acquisition, the operator must understand the spin system to differentiate intrinsic signals from artifacts.

Molecular Structure & Spin System

Formula: C9H9Cl2NO2 MW: 234.08 g/mol [1]

The molecule consists of two distinct spin systems:

  • Aromatic Region (ABC System): A 1,2,4-substituted benzene ring (2,5-dichloro substitution).

    • H3: Ortho to C2-Cl, Meta to C5-Cl.

    • H4: Ortho to C5-Cl, Meta to C2-Cl.

    • H6: Ortho to Carbonyl, Meta to C5-Cl.

  • Aliphatic Region: Two isolated methyl groups on the amide nitrogen.

    • N-OMe: Methoxy protons.[2][3][4]

    • N-Me: Methyl protons.[2][4]

The "Ortho-Effect" Warning

In ortho-substituted Weinreb amides, the steric clash between the ortho-substituent (2-Cl) and the N-methoxy group forces the amide bond out of planarity with the phenyl ring. Furthermore, the partial double bond character of the C-N amide bond creates a high rotational energy barrier.

  • Observation: At 298 K (25°C), the N-Me and N-OMe signals often appear as broad humps or split peaks rather than sharp singlets.

  • Solution: High-temperature acquisition (>50°C) is required to reach the fast-exchange limit and coalesce these signals.

Experimental Protocol

Sample Preparation

To minimize solvent-solute interactions that exacerbate line broadening, use a non-viscous, high-solubility solvent.

ParameterSpecificationRationale
Solvent DMSO-d6 (Preferred) or CDCl3DMSO-d6 allows for higher temperature studies (up to 100°C) without boiling, essential for coalescing rotamers.[1]
Concentration 10–15 mg in 0.6 mLSufficient signal-to-noise (S/N) for 13C satellites without causing viscosity-induced broadening.[1]
Tube Quality 5 mm High-Precision (Wilmad 507 or equiv.)Essential for maintaining shimming stability during VT experiments.
Filtration 0.45 µm PTFE Syringe FilterRemoves suspended solids (e.g., urea byproducts) that distort baselines.[1]
Instrument Parameters
  • Field Strength: ≥ 400 MHz (Recommended for resolving aromatic coupling).[1]

  • Pulse Sequence: zg30 (Standard 30° pulse) or zg (90° pulse with longer relaxation delay).

  • Temperature:

    • Initial Scan: 298 K (25°C).[1]

    • VT Scan (if broad): 323 K - 348 K (50°C - 75°C).[1]

  • Number of Scans (NS): 16 (Standard) or 64 (for impurity detection <1%).

  • Relaxation Delay (D1): ≥ 3.0 seconds (Ensure full relaxation of aromatic protons).

Analytical Workflow

The following diagram outlines the decision process for characterizing this hindered amide.

NMR_Workflow Start Sample Prep (DMSO-d6) Acquire_RT Acquire 1H NMR @ 298 K Start->Acquire_RT Check_Ali Check Aliphatic Region (3.0 - 4.0 ppm) Acquire_RT->Check_Ali Sharp Sharp Singlets? Check_Ali->Sharp Case A Broad Broad Humps / Split Peaks? Check_Ali->Broad Case B (Likely) Process Processing: LB = 0.3 Hz, Phasing Sharp->Process VT_Exp Perform VT-NMR Heat to 348 K (75°C) Broad->VT_Exp Coalesce Do Peaks Coalesce? VT_Exp->Coalesce Assign_Rot Confirm Rotamers (Restricted Rotation) Coalesce->Assign_Rot Yes Assign_Imp Suspect Impurity (Check Synthesis Precursors) Coalesce->Assign_Imp No Assign_Rot->Process Report Final Assignment & Reporting Process->Report

Figure 1: Decision tree for distinguishing intrinsic rotameric broadening from chemical impurities in hindered Weinreb amides.

Data Interpretation & Assignment

Chemical Shift Table (DMSO-d6, 400 MHz)

Note: Values are approximate and temperature-dependent.

ProtonShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
Aromatic H6 7.45 – 7.55d (Doublet)1HJ ~ 2.5 (meta)Deshielded by C=O; Ortho to C=O, Meta to Cl(5).[1]
Aromatic H3 7.55 – 7.65d (Doublet)1HJ ~ 8.5 (ortho)Ortho to Cl(2); Meta to Cl(5).[1]
Aromatic H4 7.40 – 7.50dd (Doublet of Doublets)1HJ ~ 8.5, 2.5Para to C=O; Ortho to Cl(5).[1]
N-OMe 3.50 – 3.80Broad Singlet3H-Deshielded by Oxygen. Sharpens at high temp.
N-Me 3.20 – 3.40Broad Singlet3H-Sharpens at high temp.

Detailed Coupling Analysis:

  • H3 vs H4: Strong ortho-coupling (J ≈ 8.5 Hz) dominates the splitting of H3 and H4.[1]

  • H4 vs H6: Weak meta-coupling (J ≈ 2.5 Hz) is observed on H4 and H6.[1]

  • H6: Often appears as a doublet because the para-coupling to H3 is negligible (~0 Hz).[1]

The Rotamer Signature

At room temperature, the N-OMe and N-Me groups may appear as:

  • Broad Humps: Low intensity, wide mounds in the baseline.

  • Double Sets: Two unequal singlets for each group (e.g., two N-Me peaks) representing the cis and trans conformers relative to the carbonyl oxygen.

Validation Step: If these peaks sharpen into single averages upon heating to 75°C (348 K), the sample is pure. If they remain distinct, they are impurities.

Quality Control & Troubleshooting

Common Impurities

During synthesis (typically from 2,5-dichlorobenzoyl chloride + N,O-dimethylhydroxylamine), specific impurities are common.

ImpurityDiagnostic Signal (1H NMR)Source
2,5-Dichlorobenzoic Acid ~13.0 ppm (Broad COOH)Aromatic shifts slightly downfield.[1]Hydrolysis of acid chloride.
N,O-Dimethylhydroxylamine ~3.9 ppm (s), ~2.9 ppm (s) (Values vary by pH)Excess reagent (HCl salt).[1]
EDC / Urea Byproducts Multiplets at 1.0–3.0 ppmIncomplete workup of coupling reaction.
Dichloromethane (DCM) 5.76 ppm (s) in CDCl35.32 ppm (s) in DMSO-d6Residual solvent.[1]
Reference Deconvolution

If integration values are non-stoichiometric (e.g., N-Me integrates to 2.4H instead of 3H) due to broadening:

  • Apply a Line Broadening (LB) factor of 1.0–2.0 Hz during processing to smooth the baseline.[1]

  • Use peak deconvolution software (e.g., Mnova or TopSpin) to fit the broad hump rather than standard integration limits.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methyl amides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. [1][5]

  • Tice, C. M. "The preparation of N-methoxy-N-methyl amides by the reaction of carboxylic acids with N,O-dimethylhydroxylamine and carbonyldiimidazole." Organic Preparations and Procedures International, 1989 , 21(4), 539-541.

  • Rao, H. S. P.; Jothilingam, S. "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides." Journal of Chemical Sciences, 2007 , 119, 269–273. [1]

    • Note: This reference specifically details the line broadening/rotamer effects in ortho-substituted Weinreb amides.
  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010 , 29(9), 2176–2179.

Sources

Application

HPLC purification method for 2,5-dichloro-N-methoxy-N-methylbenzamide

Application Note: High-Purity Isolation of 2,5-Dichloro-N-methoxy-N-methylbenzamide via Reversed-Phase HPLC Executive Summary This guide details the method development and preparative purification protocol for 2,5-dichlo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2,5-Dichloro-N-methoxy-N-methylbenzamide via Reversed-Phase HPLC

Executive Summary

This guide details the method development and preparative purification protocol for 2,5-dichloro-N-methoxy-N-methylbenzamide , a critical Weinreb amide intermediate used in the synthesis of aryl ketones. Unlike simple amides, the high lipophilicity of the dichlorinated ring (LogP ~2.8–3.2) combined with the hydrolytic susceptibility of the N-methoxy-N-methyl moiety requires a precise chromatographic strategy.

This protocol utilizes a focused gradient Reversed-Phase HPLC (RP-HPLC) approach on a C18 stationary phase. By controlling the pH to suppress the ionization of the starting material (2,5-dichlorobenzoic acid), we achieve baseline resolution (>2.5) between the product and its primary impurities, ensuring >99% purity for subsequent Grignard or organolithium additions.

Chemical Profile & Purification Challenges

Understanding the physicochemical properties is the first step in designing a robust separation method.

PropertyValue / DescriptionChromatographic Implication
Compound 2,5-dichloro-N-methoxy-N-methylbenzamideTarget Analyte
Molecular Weight 234.08 g/mol Small molecule; requires high surface area column (100 Å).
LogP (Predicted) ~2.8 – 3.2Moderately lipophilic. Will retain strongly on C18; requires high % organic to elute.
pKa (Parent Acid) ~2.51 (2,5-dichlorobenzoic acid)CRITICAL: The starting material is a strong acid. Mobile phase must be acidic (pH < 2.5) to keep it protonated and retained, otherwise, it elutes in the void volume.
Solubility Low in water; High in MeOH, MeCN, DMSOSample diluent must be high % organic, requiring "at-column dilution" or small injection volumes to prevent peak distortion.
UV Max ~210 nm, 254 nm254 nm is preferred to avoid solvent cutoff noise, as the chlorinated ring absorbs strongly here.

Method Development Strategy

Stationary Phase Selection

A C18 (Octadecylsilane) column is the standard for this separation. However, due to the electron-withdrawing chlorine atoms, the molecule can exhibit


-

interactions.
  • Recommendation: Use an End-capped C18 column .

  • Reasoning: Non-end-capped silanols can hydrogen bond with the amide nitrogen or the methoxy oxygen, causing severe peak tailing. High-carbon load (>15%) columns provide better loadability for preparative runs.

Mobile Phase Chemistry
  • Solvent A: Water + 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA).

  • Solvent B: Acetonitrile (MeCN) + 0.1% FA or TFA.

  • Why MeCN over MeOH? Acetonitrile has a lower viscosity, allowing higher flow rates during preparative runs without over-pressuring the system. It also provides sharper peaks for chlorinated aromatics compared to methanol.

  • Why Acidic Modifier? This is the most critical parameter. The primary impurity is often unreacted 2,5-dichlorobenzoic acid. At neutral pH, this acid is ionized (carboxylate) and elutes immediately (retention factor

    
    ). By lowering pH below its pKa (2.51), we force it into its neutral form, increasing its retention and allowing it to separate from the Weinreb amide.
    
Logic Diagram: Separation Strategy

G Crude Crude Mixture (Amide + Acid + Reagents) Column C18 Stationary Phase (Hydrophobic Interaction) Crude->Column MobilePhase Mobile Phase (H2O:MeCN + 0.1% TFA) MobilePhase->Column Elution Acid_Impurity Impurity: 2,5-Dichlorobenzoic Acid (Protonated/Neutral at pH 2) Column->Acid_Impurity Elutes Early (Less Hydrophobic) Amide_Target Target: Weinreb Amide (Moderately Lipophilic) Column->Amide_Target Elutes Late (More Hydrophobic)

Figure 1: Separation logic relying on pH control to differentiate the lipophilic amide from the protonated starting acid.

Experimental Protocols

Protocol A: Analytical QC (Purity Check)

Purpose: To assess the purity of the crude material and define retention times.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

  • Sample Prep: Dissolve 1 mg in 1 mL MeCN.

Gradient Table (Analytical):

Time (min) % Solvent B (MeCN + 0.1% TFA) Description
0.0 5 Equilibration
1.0 5 Hold
10.0 95 Linear Ramp
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |

Expected Result: The 2,5-dichlorobenzoic acid (if present) elutes ~4-5 min. The Weinreb amide elutes ~7-8 min.

Protocol B: Preparative Purification (Scale-Up)

Purpose: To isolate >500 mg of pure material.

  • Column: Prep C18, 21.2 x 150 mm, 5 µm (e.g., Waters XBridge or Phenomenex Luna).

  • Flow Rate: 20 mL/min.

  • Detection: UV @ 254 nm.

  • Loading: ~50–80 mg per injection (dependent on column loading capacity).

Step-by-Step Workflow:

  • Sample Dissolution:

    • Dissolve crude solid in minimal DMSO or 50:50 MeCN:Water.

    • Note: If the solution is cloudy, filter through a 0.45 µm PTFE filter. Do not inject cloudy samples.

  • Scouting Run:

    • Inject a small amount (e.g., 100 µL) using the analytical gradient to confirm retention time on the prep column.

  • Focused Gradient Optimization:

    • Based on the analytical run (elution at ~60% B), create a shallow gradient to maximize resolution.

Focused Gradient Table (Prep):

Time (min) % Solvent B Description
0.0 40 Start higher to save time
2.0 40 Load sample
12.0 80 Shallow Ramp (4% per min)
13.0 95 Column Wash
15.0 95 Hold Wash

| 15.1 | 40 | Re-equilibrate |

  • Fraction Collection:

    • Trigger collection by Threshold (e.g., >50 mAU) OR Slope.

    • The Weinreb amide is the major peak. Collect the heart-cut (center of the peak) to ensure maximum purity, discarding the front and tail if impurities are close.

  • Post-Processing:

    • Pool fractions.[2]

    • Remove MeCN via rotary evaporation (bath temp < 40°C).

    • Lyophilize the remaining aqueous phase to obtain the white solid product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions with amide N.Ensure column is "End-capped". Increase buffer strength (e.g., use 10mM Ammonium Formate pH 3 instead of just 0.1% FA).
Split Peaks Sample solvent too strong (Solvent effect).Dilute sample with water until it is 50:50 organic:water, or use "At-Column Dilution" injection technique.
Low Recovery Hydrolysis of Weinreb amide.Avoid leaving the compound in acidic mobile phase for days. Rotovap fractions immediately.
High Backpressure Precipitation of impurities.Filter crude sample (0.45 µm).[2] Ensure sample is fully soluble in the starting mobile phase conditions.

Workflow Visualization

Workflow Start Crude Synthesis Product Dissolve Dissolve in DMSO/MeCN (Filter 0.45 µm) Start->Dissolve Analytical Analytical QC Run (Determine %B for Elution) Dissolve->Analytical PrepRun Run Prep HPLC (21.2mm Column, 20 mL/min) Dissolve->PrepRun Bulk Inject Calc Calculate Focused Gradient (Target %B +/- 20%) Analytical->Calc Calc->PrepRun Collect Fraction Collection (UV Trigger @ 254nm) PrepRun->Collect Workup Evaporate MeCN -> Lyophilize Collect->Workup

Figure 2: Complete purification workflow from crude synthesis to isolated solid.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • BenchChem Application Notes. (2025). "HPLC Purification of N-Methyl-3-(piperidin-4-YL)benzamide". BenchChem Protocols.

  • Chromatography Online. (2014). "Reversed-Phase HPLC Mobile-Phase Chemistry — Explained". LCGC International.

  • Organic Syntheses. (2007). "Preparation of Weinreb Amides from Carboxylic Acids". Org.[3] Synth. 84, 117-124.

  • PubChem Compound Summary. (2025). "2,5-Dichlorobenzoic acid properties". National Library of Medicine.[4]

Sources

Method

Scale-Up Synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide: An Application Note

Abstract: This application note provides a comprehensive guide for the scale-up synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide, a critical Weinreb amide intermediate in pharmaceutical and agrochemical research. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide for the scale-up synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide, a critical Weinreb amide intermediate in pharmaceutical and agrochemical research. The document details a robust, two-step synthetic protocol, starting from 2,5-dichlorobenzoic acid. Emphasis is placed on the practical considerations and safety measures essential for transitioning from laboratory-scale to larger-scale production. The causality behind experimental choices, in-process controls, and analytical methods are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2,5-dichloro-N-methoxy-N-methylbenzamide

2,5-dichloro-N-methoxy-N-methylbenzamide is a specialized chemical intermediate belonging to the class of Weinreb amides.[1][2] These N-methoxy-N-methylamides are highly valued in organic synthesis for their ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones in a controlled manner, preventing the common over-addition that leads to tertiary alcohols.[1] This unique reactivity makes 2,5-dichloro-N-methoxy-N-methylbenzamide a key building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals where the dichlorinated phenyl moiety is a common pharmacophore. The successful and efficient scale-up of its synthesis is therefore a critical step in the drug development pipeline.[3]

Synthetic Strategy: A Two-Step Approach

The synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide is most effectively achieved through a two-step process starting from commercially available 2,5-dichlorobenzoic acid. This method involves the initial conversion of the carboxylic acid to its corresponding acyl chloride, followed by amidation with N,O-dimethylhydroxylamine hydrochloride. This approach is favored for its high yields and the relative ease of purification of the final product.[4][5]

Step 1: Formation of 2,5-Dichlorobenzoyl Chloride

The initial step involves the activation of the carboxylic acid group of 2,5-dichlorobenzoic acid to form the more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the work-up procedure.[6]

Causality of Experimental Choices:

  • Reagent: Thionyl chloride is a cost-effective and highly efficient chlorinating agent for carboxylic acids.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is employed to accelerate the reaction through the formation of the Vilsmeier reagent, which is the active chlorinating species.

  • Solvent: An inert, high-boiling point solvent such as toluene is used to allow the reaction to proceed at an elevated temperature, ensuring complete conversion.

  • Temperature: The reaction is typically refluxed to drive it to completion.

Step 2: Amidation to form 2,5-dichloro-N-methoxy-N-methylbenzamide

The crude 2,5-dichlorobenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the final Weinreb amide.[7]

Causality of Experimental Choices:

  • Amine Source: N,O-dimethylhydroxylamine hydrochloride is a stable, crystalline solid that is easy to handle on a large scale.[8][9]

  • Base: An organic base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction and to deprotonate the hydroxylamine hydrochloride, liberating the free amine for the nucleophilic attack.[10]

  • Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal for this step as it readily dissolves the reactants and does not interfere with the reaction.

  • Temperature: The reaction is typically carried out at a reduced temperature (0 °C to room temperature) to control the exothermicity of the reaction and minimize the formation of side products.

Visualizing the Workflow

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation 2_5_dichlorobenzoic_acid 2,5-Dichlorobenzoic Acid thionyl_chloride SOCl2, cat. DMF 2_5_dichlorobenzoyl_chloride 2,5-Dichlorobenzoyl Chloride 2_5_dichlorobenzoic_acid->2_5_dichlorobenzoyl_chloride Toluene, Reflux thionyl_chloride->2_5_dichlorobenzoyl_chloride N_O_dimethylhydroxylamine N,O-Dimethylhydroxylamine Hydrochloride, Base product 2,5-dichloro-N-methoxy- N-methylbenzamide 2_5_dichlorobenzoyl_chloride->product DCM, 0°C to RT N_O_dimethylhydroxylamine->product

Caption: Overall synthetic scheme for 2,5-dichloro-N-methoxy-N-methylbenzamide.

Experimental Workflow

Experimental_Workflow Start Start Charge_Reactors Charge Reactor with 2,5-Dichlorobenzoic Acid & Toluene Start->Charge_Reactors Add_DMF Add Catalytic DMF Charge_Reactors->Add_DMF Add_SOCl2 Slowly Add Thionyl Chloride Add_DMF->Add_SOCl2 Reflux Heat to Reflux (Monitor by TLC/GC) Add_SOCl2->Reflux Cool_and_Concentrate Cool and Concentrate in vacuo Reflux->Cool_and_Concentrate Dissolve_in_DCM Dissolve Crude Acyl Chloride in DCM Cool_and_Concentrate->Dissolve_in_DCM Cool_to_0C Cool to 0°C Dissolve_in_DCM->Cool_to_0C Add_Hydroxylamine Add N,O-Dimethylhydroxylamine Hydrochloride Cool_to_0C->Add_Hydroxylamine Add_Base Slowly Add Base Add_Hydroxylamine->Add_Base Warm_to_RT Warm to Room Temperature (Monitor by TLC/LC-MS) Add_Base->Warm_to_RT Workup Aqueous Workup Warm_to_RT->Workup Dry_and_Concentrate Dry Organic Layer and Concentrate Workup->Dry_and_Concentrate Purification Purification (e.g., Recrystallization or Chromatography) Dry_and_Concentrate->Purification Analysis Final Product Analysis (NMR, LC-MS, Purity) Purification->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Scale-Up Protocol

Materials and Equipment
MaterialGradeSupplier
2,5-Dichlorobenzoic acid≥98%e.g., Sigma-Aldrich
Thionyl chloride (SOCl₂)≥99%e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
TolueneAnhydrous, ≥99.8%e.g., Sigma-Aldrich
N,O-Dimethylhydroxylamine hydrochloride≥98%e.g., Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%e.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-house prep.
BrineSaturated solutionIn-house prep.
Magnesium Sulfate (MgSO₄)Anhydrouse.g., Sigma-Aldrich

Equipment:

  • Appropriately sized glass-lined reactor with overhead stirring, reflux condenser, dropping funnel, and temperature probe.

  • Scrubber system for acidic gases (HCl, SO₂).

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat.[11][12][13][14]

Step-by-Step Procedure

Step 1: Synthesis of 2,5-Dichlorobenzoyl Chloride

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charging: Charge the reactor with 2,5-dichlorobenzoic acid (1.0 eq) and toluene (5-10 volumes). Begin stirring.

  • Catalyst Addition: Add a catalytic amount of DMF (0.01-0.05 eq).

  • Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) via a dropping funnel. An exotherm may be observed. Maintain the temperature below 40 °C during the addition.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove excess toluene and thionyl chloride. The resulting crude 2,5-dichlorobenzoyl chloride is a yellow to brown oil and can be used in the next step without further purification.

Step 2: Synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide

  • Reactor Setup: In a separate, clean, and dry reactor, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM (10-15 volumes).

  • Cooling: Cool the suspension to 0 °C with an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the suspension. Stir for 15-30 minutes at 0 °C.

  • Acyl Chloride Addition: Dissolve the crude 2,5-dichlorobenzoyl chloride from Step 1 in DCM (2-3 volumes) and add it dropwise to the hydroxylamine solution, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: Cool the reaction mixture to 0-5 °C and slowly quench with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 2,5-dichloro-N-methoxy-N-methylbenzamide can be purified by either recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or by flash column chromatography on silica gel. For large-scale production, recrystallization is often the more practical and economical method.

Safety Considerations

  • Thionyl Chloride: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[11][12][13][15] It should be handled in a well-ventilated fume hood with appropriate PPE, including respiratory protection.[11][12] All glassware must be scrupulously dried before use.[13] A scrubber containing a caustic solution (e.g., NaOH) should be used to neutralize the acidic off-gases.[10]

  • Acidic Byproducts: Both steps of the synthesis produce acidic byproducts. Appropriate measures should be in place for their safe handling and disposal.

  • Exothermic Reactions: The addition of thionyl chloride and the amidation reaction can be exothermic. Slow, controlled addition of reagents and efficient cooling are crucial to maintain temperature control.

  • General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and having access to emergency equipment such as safety showers and eyewash stations.[14]

Analytical Characterization

The identity and purity of the final product should be confirmed using a combination of analytical techniques:

TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the aromatic protons and the N-methoxy and N-methyl groups.
¹³C NMR Signals for the carbonyl carbon, aromatic carbons, and the N-methoxy and N-methyl carbons.
LC-MS A single major peak with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺. This is also a primary tool for monitoring reaction progress and purity.[16]
High-Resolution Mass Spectrometry (HRMS) To confirm the elemental composition of the molecule.
Purity by HPLC/GC To determine the purity of the final product, which should typically be >98% for use in further synthetic steps.[17][18][19]

Conclusion

This application note provides a detailed and practical guide for the scale-up synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide. By understanding the rationale behind the chosen synthetic route and adhering to the outlined procedures and safety precautions, researchers and process chemists can confidently and efficiently produce this valuable intermediate on a larger scale. The robustness of this protocol ensures high yields and purity, facilitating the advancement of drug discovery and development programs.

References

  • Thionyl chloride - Safety Data Sheet. (2013, March 19).
  • Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. (n.d.).
  • Thionyl chloride - Lanxess. (2015, August 15).
  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537.
  • Thionyl chloride - Safety Data Sheet. (2009, September 21).
  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. - The Royal Society of Chemistry. (2020, April 20).
  • ICSC 1409 - THIONYL CHLORIDE. (n.d.).
  • Analytical Methods. (n.d.).
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.).
  • Weinreb Ketone Synthesis | TCI EUROPE N.V. - Tokyo Chemical Industry. (n.d.).
  • Notes - Organic Syntheses Procedure. (n.d.).
  • An efficient conversion of carboxylic acids into Weinreb amides - Arkat USA. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Synthesis of a key building block for a metal-like carbon-based compound - DigitalCommons@EMU. (2022, April 22).
  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents - ResearchGate. (2026, February 9).
  • US Patent for Preparation of 2,5-dichlorobenzophenones. (n.d.).
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15).
  • The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. - EPA. (n.d.).
  • Progresses of Weinreb Amides in Organic Synthesis - ResearchGate. (2025, August 7).
  • Synthesis of 2,5-dichlorotoluene - PrepChem.com. (n.d.).
  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. (2021, April 2).
  • 2,5-dichloro-N-methoxy-N-methylbenzamide - Fluorochem. (n.d.).
  • Synthesis and Applications of N-Methylbenzamide - ChemicalBook. (2024, March 25).
  • 2,5-dichloro-N-methyl-N-phenylbenzamide | C14H11Cl2NO | CID 966218 - PubChem. (n.d.).
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW | Scilit. (n.d.).
  • Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation - DOI. (n.d.).
  • Synthesis of N, O-dimethylhydroxylamine hydrochloride - ResearchGate. (2025, August 6).
  • A Weinreb Approach to the Synthesis of Trifluoromethylketones - The Royal Society of Chemistry. (n.d.).
  • 2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide - PMC. (n.d.).
  • US Patent for Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. (n.d.).

Sources

Application

Application Note: Strategic Deployment of 2,5-Dichloro-N-methoxy-N-methylbenzamide in Fragment-Based Drug Discovery (FBDD)

Executive Summary This guide details the application of 2,5-dichloro-N-methoxy-N-methylbenzamide (CAS: 674346-55-5) as a "Functionalized Fragment" in drug discovery.[1] Unlike inert fragments that require de novo synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2,5-dichloro-N-methoxy-N-methylbenzamide (CAS: 674346-55-5) as a "Functionalized Fragment" in drug discovery.[1] Unlike inert fragments that require de novo synthesis for elaboration, this molecule contains a pre-installed Weinreb amide handle . This unique feature allows medicinal chemists to transition immediately from biophysical validation to parallel synthesis of ketone libraries, significantly accelerating the "Fragment Growing" phase.

This protocol focuses on its validated utility in targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase , a critical target for PROTAC development and hypoxia-inducible factor (HIF) stabilization.[1]

Chemical Profile & Rationale[2][3][4][5]

The 2,5-dichloro motif is a "privileged scaffold" in medicinal chemistry, known for its ability to fill hydrophobic pockets and engage in halogen bonding.

PropertyValueRelevance to FBDD
Molecular Weight 234.08 DaIdeal: Well within the "Rule of Three" (<300 Da).[1]
cLogP ~2.5Optimal: Sufficient lipophilicity for binding without aggregation issues.[1]
H-Bond Donors/Acceptors 0 / 3Low Complexity: Minimizes entropic penalty upon binding.[1]
Key Functionality N-methoxy-N-methylamideSynthetic Handle: Enables controlled reaction with nucleophiles to form ketones/aldehydes without over-addition.[1]
Interaction Profile 2,5-DichlorophenylSigma-Hole: The chlorines can form directed halogen bonds with backbone carbonyls (e.g., in VHL or Kinase hinge regions).[1]

Workflow Overview

The following diagram illustrates the accelerated workflow enabled by this specific fragment.

FBDD_Workflow cluster_chem Key Advantage: Rapid Elaboration Fragment Fragment Library (Weinreb Amides) Screen Biophysical Screen (STD-NMR / SPR) Fragment->Screen High Concentration (1 mM) Hit Confirmed Hit 2,5-dichloro-N-methoxy- N-methylbenzamide Screen->Hit Validation (KD > 100 µM) Chem Divergent Synthesis (Grignard/Lithium) Hit->Chem Fragment Growing Lead Lead Series (Ketones/Aldehydes) Chem->Lead Sub-pocket exploration

Figure 1: The "Functionalized Fragment" workflow. The Weinreb amide allows the hit to be directly converted into a lead series without re-synthesizing the core scaffold.

Experimental Protocols

Phase 1: Biophysical Validation (Screening)

Before chemical elaboration, the binding of the 2,5-dichlorophenyl core must be confirmed.

Technique: Saturation Transfer Difference NMR (STD-NMR) Objective: Confirm binding epitope and estimate affinity (


).

Protocol:

  • Sample Preparation:

    • Protein: Recombinant VHL protein (or target of interest) at 10 µM in

      
       buffer (PBS, pH 7.4).
      
    • Ligand: 2,5-dichloro-N-methoxy-N-methylbenzamide at 500 µM (50-fold excess).

  • Data Acquisition:

    • Pulse sequence: Standard STD sequence with Gaussian cascade saturation.

    • On-resonance irradiation: 0.0 ppm (protein methyls).[1]

    • Off-resonance irradiation: 30.0 ppm.[1]

  • Analysis:

    • Compare the difference spectrum (

      
      ) to the reference spectrum.
      
    • Success Criteria: Strong STD signals for the aromatic protons at positions 3, 4, and 6 indicate the dichlorophenyl ring is the primary anchor. The methoxy/methyl protons of the amide should show weaker signals, indicating they are solvent-exposed (and thus available for chemical modification).

Phase 2: Chemical Elaboration (Fragment Growing)

Once binding is validated, the Weinreb amide is exploited to "grow" the fragment into adjacent sub-pockets.

Reaction A: Synthesis of Ketone Libraries (Grignard Addition) Purpose: To explore hydrophobic sub-pockets adjacent to the main binding site.

  • Setup: Dissolve 2,5-dichloro-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF (0.2 M) under Argon.

  • Addition: Cool to 0°C. Add appropriate Grignard reagent (

    
    , 1.2 eq) dropwise.
    
    • Note: The Weinreb amide prevents over-addition, stopping cleanly at the stable tetrahedral intermediate.

  • Quench: Stir for 1 hour, then quench with saturated

    
    .
    
  • Result: Upon workup, the intermediate collapses to release the ketone .

    • Application: Create a library of 10-20 analogs with varying R-groups (phenyl, isopropyl, benzyl) to probe SAR (Structure-Activity Relationship).

Reaction B: Reduction to Aldehyde (Reductive Amination Precursor) Purpose: To create amine-linked derivatives (e.g., for VHL-PROTAC linkers).

  • Reagent: Lithium Aluminum Hydride (

    
    ) or DIBAL-H.[1]
    
  • Conditions: Treat fragment (1.0 eq) with

    
     (0.6 eq) in THF at -78°C.
    
  • Outcome: Yields 2,5-dichlorobenzaldehyde.[1]

  • Next Step: Perform reductive amination with various amines to generate a secondary amine library.

Case Study: VHL E3 Ligase Inhibitors

Context: The Von Hippel-Lindau (VHL) protein is a major target for degradation therapies (PROTACs).[1] High-affinity ligands are required to recruit VHL.[1]

Application of the Fragment: In the development of potent VHL ligands (e.g., J. Med.[2][3] Chem. 2023 studies), the 2,5-dichloro-N-methoxy-N-methylbenzamide serves as a critical intermediate.[1]

  • The Hit: The 2,5-dichlorophenyl ring mimics the hydroxyproline binding motif of the native HIF-1α substrate.[1]

  • The Optimization:

    • The Weinreb amide was reduced to the aldehyde.[2][4]

    • The aldehyde was coupled via reductive amination to complex amines (containing the "Left-Hand Side" of the VHL inhibitor).

    • Result: This strategy allowed the rapid installation of the 2,5-dichloro "tail" which significantly improved binding affinity (

      
       nM) compared to the monochloro analogs.
      

References

  • Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase. Journal of Medicinal Chemistry, 2023. [Link] Key Reference for the synthesis and application of the 2,5-dichloro fragment in VHL ligands.

  • Fragment-Based Drug Discovery: A Practical Approach. Methods in Molecular Biology, 2022.[1] [Link] General methodology for STD-NMR screening of fragments.

  • Weinreb Amides in Modern Medicinal Chemistry. Organic Letters (General Concept Reference). [Link] Foundational text on the utility of Weinreb amides as synthetic handles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,5-dichloro-N-methoxy-N-methylbenzamide

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties isolating 2,5-dichloro-N-methoxy-N-methylbenzamide (hereafter referred to as Compound A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties isolating 2,5-dichloro-N-methoxy-N-methylbenzamide (hereafter referred to as Compound A ).

As a Weinreb amide derived from 2,5-dichlorobenzoic acid, this compound presents a unique purification profile. The electron-withdrawing nature of the 2,5-dichloro substitution pattern significantly lowers the pKa of the parent acid and alters the solubility profile compared to unsubstituted benzamides.

This guide prioritizes chemical causality over rote steps. We do not just tell you what to do; we explain why the chemistry dictates it, allowing you to adapt these protocols to your specific scale and constraints.

Module 1: The "Golden" Workup (Extraction Protocol)

The Problem: The most common failure mode is carrying unreacted starting materials (amine or acid) into the crude mixture, leading to an oil that refuses to crystallize or streaks on silica.

The Solution: A pKa-driven extraction strategy.

  • Target Impurity 1: N,O-dimethylhydroxylamine (Amine source).[1]

  • Target Impurity 2: 2,5-dichlorobenzoic acid (Hydrolysis byproduct or unreacted starter).

The Mechanism
  • Amine Removal: N,O-dimethylhydroxylamine is basic. An acidic wash (HCl) protonates it, forcing it into the aqueous layer.

  • Acid Removal: 2,5-dichlorobenzoic acid has a pKa of ~2.51 [1, 2].[2] This is significantly more acidic than benzoic acid (pKa 4.2). Consequently, it is easily deprotonated even by weak bases (NaHCO₃), rendering it water-soluble.

Optimized Protocol
StepReagentpH TargetMechanism
1. Quench 1M HCl< 2Quenches reaction; protonates unreacted amine.
2. Phase Cut Organic Solvent (DCM/EtOAc)N/ACompound A stays in organic. Protonated amine stays in aqueous.
3. Acid Wash 1M HCl (2x)< 2Ensures complete removal of amine salts.
4. Base Wash Sat. NaHCO₃ or 1M NaOH> 9Deprotonates 2,5-dichlorobenzoic acid (pKa ~2.51) into its carboxylate salt.
5. Brine/Dry Sat. NaCl / MgSO₄NeutralRemoves residual water to prevent hydrolysis during concentration.
Visualization: The Extraction Logic Flow

WorkupLogic cluster_legend Key Start Crude Reaction Mixture AcidWash Add 1M HCl (Acidic Wash) Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqLayer1 Aqueous Layer (Contains N,O-dimethylhydroxylamine HCl) Sep1->AqLayer1 Discard OrgLayer1 Organic Layer (Product + Acid Impurity) Sep1->OrgLayer1 Keep BaseWash Add Sat. NaHCO3 (Basic Wash) OrgLayer1->BaseWash Sep2 Phase Separation BaseWash->Sep2 AqLayer2 Aqueous Layer (Contains 2,5-dichlorobenzoate) Sep2->AqLayer2 Discard OrgLayer2 Organic Layer (Purified Weinreb Amide) Sep2->OrgLayer2 Keep Final Dry (MgSO4) & Concentrate OrgLayer2->Final Process Process Step Waste Waste Stream Product Product Stream

Figure 1: Self-validating extraction workflow. By exploiting the pKa difference between the amine and the dichlorobenzoic acid, chromatography can often be avoided entirely.

Module 2: Troubleshooting "The Oil" (Crystallization)

Issue: The literature might describe Compound A as a solid, but you have obtained a viscous yellow oil that refuses to solidify.

Root Cause Analysis:

  • Trace Solvents: Chlorinated solvents (DCM) are notoriously difficult to remove from Weinreb amides due to hydrogen bonding.

  • Rotameric Broadening: Weinreb amides exhibit restricted rotation around the amide bond. This prevents efficient packing into a crystal lattice if impurities are present.

  • Impurities: Even 1-2% of the parent acid can act as a plasticizer, preventing solidification.

The Fix: Induced Crystallization Protocol

  • Solvent Swap: Do not just rotovap longer. Dissolve the oil in a minimum amount of TBME (tert-butyl methyl ether) or Diethyl Ether .

  • The Anti-Solvent: Add Hexanes or Pentane dropwise until the solution turns slightly cloudy.

  • The Seed: If you lack a seed crystal, scratch the side of the glass flask with a metal spatula at the air-liquid interface. The microscopic glass shards provide nucleation sites.

  • Cold Soak: Place the flask in a -20°C freezer overnight.

Technical Note: If the oil persists, perform a high-vacuum drying cycle (0.1 mmHg) at 40°C for 4 hours to remove trapped DCM, then repeat the crystallization.

Module 3: Chromatography Guidelines

If extraction fails to yield pure material (e.g., if you used a coupling agent like EDC/DCC that produced urea byproducts), you must use column chromatography.

Challenge: Weinreb amides are polar and can "streak" (tail) on silica gel, co-eluting with impurities.

Recommended Conditions:

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Hexanes:Ethyl Acetate.[3]

    • Start: 90:10

    • Ramp: Gradient to 60:40.

  • The "Magic" Additive: If streaking occurs, the amide nitrogen is interacting with silanols.

    • Fix: Pre-wash the column with 1% Triethylamine (TEA) in Hexanes, or add 0.5% TEA to your mobile phase. This blocks the acidic silanol sites [3].

Rf Data (Approximate in 3:1 Hex:EtOAc):

  • Compound A: 0.35 - 0.45

  • 2,5-dichlorobenzoic acid: < 0.1 (streaks near baseline)

  • N,O-dimethylhydroxylamine: 0.05 (stays at baseline)

Frequently Asked Questions (FAQ)

Q1: I used 2,5-dichlorobenzoyl chloride, but I see two spots on TLC. What is the second spot?

  • Answer: The lower spot is likely 2,5-dichlorobenzoic acid .[2] This occurs if your acid chloride hydrolyzed before reacting, or if moisture entered the reaction. Use the Base Wash (Module 1) to remove it. If the spot is higher than the product, check for the anhydride (formed if excess acid chloride reacts with the acid).

Q2: Can I use EDC/HOBt instead of the acid chloride method?

  • Answer: Yes, but it complicates purification. The urea byproduct from EDC is water-soluble, which is good, but DCC forms an insoluble urea that precipitates.

    • Recommendation: If using coupling agents, use CDI (Carbonyldiimidazole) .[4] The byproduct is imidazole (water-soluble) and CO₂ (gas), making the workup identical to the acid chloride route [4].

Q3: Is the 2,5-dichloro group stable to the hydrolysis conditions?

  • Answer: Yes. The aryl-chloride bond is robust under standard acidic/basic workup conditions. However, the steric bulk of the chlorines at the 2 and 5 positions creates a "molecular shield" around the carbonyl. This increases the stability of the Weinreb amide but also means the formation reaction might require longer stir times or higher temperatures compared to unsubstituted benzamides.

Q4: Why is my yield low?

  • Answer: Check the aqueous layer of your first extraction.[5] Weinreb amides have moderate water solubility. If you used a large volume of water, back-extract the aqueous layer with DCM (2x) to recover lost product.

References

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 5784: 2,5-Dichlorobenzoic acid. Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational text on Weinreb Amide synthesis and handling).
  • Organic Syntheses. Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids using CDI. Coll. Vol. 10, p. 0. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of 2,5-Dichloro-N-methoxy-N-methylbenzamide Acylation

Ticket Subject: Preventing Over-Addition (Tertiary Alcohol Formation) in Weinreb Amide Reactions Product Focus: 2,5-dichloro-N-methoxy-N-methylbenzamide Support Level: Tier 3 (Senior Application Scientist) Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Over-Addition (Tertiary Alcohol Formation) in Weinreb Amide Reactions Product Focus: 2,5-dichloro-N-methoxy-N-methylbenzamide Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Ortho-Effect" Anomaly

Users working with 2,5-dichloro-N-methoxy-N-methylbenzamide frequently report yield losses due to "over-addition," where the target ketone reacts further to form a tertiary alcohol.

While Weinreb amides are theoretically designed to prevent this via a stable 5-membered chelate, the 2,5-dichloro substitution pattern introduces a specific failure mode. The steric bulk of the ortho-chloro (2-position) substituent forces the amide out of planarity. This "Ortho-Twist" destabilizes the metal-chelated tetrahedral intermediate, allowing it to collapse into a ketone during the reaction, rather than waiting for the acidic quench. Once the ketone forms in situ amidst excess nucleophile, over-addition is inevitable.

This guide provides the specific protocols required to stabilize the chelate of this sterically compromised substrate.

Mechanistic Visualization

The following diagram illustrates the standard success path versus the specific failure mode caused by the 2,5-dichloro substitution.

WeinrebMechanism cluster_Intermediate The Critical Junction Start 2,5-Dichloro Weinreb Amide StableChelate Stable Tetrahedral Intermediate (5-Membered Ring) Start->StableChelate Standard Path UnstableChelate Destabilized Intermediate (Due to Ortho-Sterics) Start->UnstableChelate 2,5-Dichloro Path (Steric Clash) Nucleophile Nucleophile (R-MgBr / R-Li) Nucleophile->Start Quench Acidic Quench (H3O+) StableChelate->Quench Remains Stable Ketone Target Ketone UnstableChelate->Ketone Premature Collapse (In Situ) TertAlcohol Over-Addition Product (Tertiary Alcohol) Ketone->TertAlcohol 2nd Nucleophilic Attack Quench->Ketone Hydrolysis

Figure 1: The "Ortho-Twist" failure mode. The 2-chloro substituent can prevent tight chelation, leading to premature ketone formation and subsequent over-addition.

Troubleshooting Modules
Module A: Temperature Control (The Kinetic Trap)

Because the chelate is thermodynamically destabilized by the ortho-chloro group, you must rely on kinetic stability .

  • Issue: Performing the reaction at 0°C or Room Temperature (RT) provides enough thermal energy for the strained chelate to collapse.

  • Solution: You must operate at cryogenic temperatures to "freeze" the intermediate.

  • Directive: Maintain -78°C strictly during addition. Do not warm to 0°C until the quench is complete or the reaction is confirmed complete by TLC at low temp.

Module B: Reagent Selection (Hard vs. Soft Nucleophiles)
  • Issue: Organolithiums (R-Li) are "hard" nucleophiles and extremely reactive. They are more likely to force the collapse of a sterically hindered chelate than Grignards.

  • Solution: Use Grignard reagents (R-MgX) whenever possible. Magnesium forms a tighter, more stable chelate with the oxygen atoms (O-Mg-O) than Lithium (O-Li-O), which is crucial for this substrate.

  • Advanced Tip: If using Grignards, avoid large excesses. Use 1.05 to 1.1 equivalents . Standard protocols calling for 2.0+ equivalents are dangerous for this specific substrate.

Module C: The "Inverse Quench"
  • Issue: During a standard quench (adding acid to the reaction flask), localized heating (exotherm) can occur while unreacted nucleophile is still present. This transient heat can collapse the chelate before the acid neutralizes the nucleophile, causing a burst of over-addition at the very end.

  • Solution: Use an Inverse Quench . Transfer the cold reaction mixture into a chilled, vigorous stirring acid solution. This ensures the nucleophile is destroyed instantly upon contact, before the ketone is liberated.

Optimized Protocol: 2,5-Dichloro-N-methoxy-N-methylbenzamide

Objective: Synthesis of 2,5-dichlorophenyl ketones with <2% tertiary alcohol impurity.

ParameterStandard Protocol (High Risk)Optimized Protocol (Recommended)
Temperature 0°C to RT-78°C (Constant)
Reagent Organolithium (R-Li)Grignard (R-MgBr/Cl)
Stoichiometry 1.5 - 2.0 Equivalents1.1 Equivalents (Titrated)
Addition Rate Bolus / Fast StreamDropwise (Keep internal T < -70°C)
Quench Acid into ReactionInverse (Reaction into Acid)
Step-by-Step Procedure
  • Preparation: Flame-dry a 3-neck round bottom flask under Argon. Dissolve 1.0 eq of 2,5-dichloro-N-methoxy-N-methylbenzamide in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Nucleophile Addition:

    • Critical: Titrate your Grignard reagent immediately before use to ensure accurate stoichiometry.

    • Add 1.1 eq of R-MgBr dropwise via syringe pump or pressure-equalizing funnel.

    • Monitor: Ensure internal temperature never rises above -70°C.

  • Incubation: Stir at -78°C for 30–60 minutes.

    • QC Check: Pull a 50 µL aliquot and quench it immediately into MeOH, then check TLC. If starting material remains, add 0.1 eq more nucleophile. Do not warm up to drive conversion.

  • Inverse Quench:

    • Prepare a separate flask with 1M HCl (or sat. NH₄Cl) at 0°C with vigorous stirring.

    • Cannulate (transfer) the cold reaction mixture (-78°C) slowly into the quenching flask.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Frequently Asked Questions (FAQ)

Q: I see a "double addition" product even at -78°C. Is my Weinreb amide defective? A: It is unlikely the amide is defective. The 2,5-dichloro substitution makes the carbonyl carbon highly electrophilic (due to electron-withdrawing chlorines) but sterically crowded. If you still see over-addition at -78°C, the chelate is failing. Try adding Lithium Chloride (LiCl) (Knochel's condition). LiCl can break up Grignard aggregates and stabilize the transition state, effectively "tightening" the chelate.

Q: Can I use Organolithiums if the Grignard is not available? A: Yes, but you must be stricter. Use exactly 1.0 eq of R-Li. Pre-cool the R-Li solution to -78°C before addition if possible (to avoid local hot spots). Consider using a non-polar solvent like Toluene (or a Toluene/THF mix) which can sometimes slow down the collapse of the intermediate compared to pure THF.

Q: Why does the 2-chloro substituent matter so much? A: Weinreb stability relies on the N-methoxy oxygen and the carbonyl oxygen being roughly in the same plane to pinch the metal atom. A substituent at the ortho (2) position bumps into the N-methyl/N-methoxy groups, twisting the amide bond. This twist weakens the O-Metal-O interaction. If that "clamp" is loose, the intermediate falls apart into a ketone, which is then immediately attacked by the remaining reagent.

References
  • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.

    • Foundational paper establishing the chel
  • Mentel, M., & Breinbauer, R. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents. Royal Society of Chemistry (RSC) Advances.

    • Discusses kinetic control and stoichiometry to prevent over-addition.
  • O'Neil, I. A. (2024). Weinreb Ketone Synthesis. Chemistry Steps.

    • Detailed breakdown of the tetrahedral intermedi
  • Knochel, P., et al. (2011). Grignard Reagents in Organic Synthesis. Wiley-VCH.

Sources

Troubleshooting

Technical Support Center: Purification of 2,5-dichloro-N-methoxy-N-methylbenzamide

Welcome to the technical support center for 2,5-dichloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issue...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-dichloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after the synthesis of this critical Weinreb amide intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide?

A1: The synthesis, which typically involves the acylation of N,O-dimethylhydroxylamine with 2,5-dichlorobenzoyl chloride, can lead to several process-related impurities. The most prevalent are:

  • 2,5-Dichlorobenzoic Acid: This is the primary impurity, arising from the hydrolysis of the starting material, 2,5-dichlorobenzoyl chloride, by trace amounts of water in the reaction medium.

  • Unreacted Starting Materials: Residual 2,5-dichlorobenzoyl chloride or N,O-dimethylhydroxylamine may be present if the reaction does not go to completion.

  • Solvent Residues: Depending on the workup and isolation procedures, solvents used in the reaction or purification (e.g., dichloromethane, ethyl acetate) may remain.

Q2: What analytical methods are recommended for assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and qualitatively assessing the purity of column fractions.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis, capable of separating the target compound from closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides structural confirmation of the desired product and can detect and identify impurities if they are present in sufficient concentration (>1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown byproducts.

Q3: Why is it crucial to remove 2,5-dichlorobenzoic acid from the final product?

A3: 2,5-dichloro-N-methoxy-N-methylbenzamide is a Weinreb amide, valued for its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without over-addition. The presence of the acidic proton in the 2,5-dichlorobenzoic acid impurity will quench these highly basic organometallic reagents, leading to a significant reduction in the yield of the desired ketone in the subsequent step. This necessitates using excess organometallic reagent, complicates the reaction, and makes purification of the downstream product more difficult.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem 1: My NMR spectrum shows a broad singlet around 11-13 ppm, and my crude product has poor solubility in non-polar solvents. What is this impurity and how do I remove it?

Answer: This is a classic sign of contamination with 2,5-dichlorobenzoic acid . The broad singlet is characteristic of a carboxylic acid proton. Its presence increases the overall polarity of your product.

Solution: Aqueous Base Wash (Liquid-Liquid Extraction)

The most effective way to remove acidic impurities is through a liquid-liquid extraction using a mild aqueous base. The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt, which is then extracted into the aqueous phase, leaving the neutral amide product in the organic layer.

  • Causality: The difference in acidity (pKa) between the carboxylic acid and the neutral amide is the basis for this separation. Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid but not so strong as to risk hydrolyzing the desired amide product.

Problem 2: After the basic wash, my yield is lower than expected. Where did my product go?

Answer: Product loss during an aqueous wash can occur due to two main reasons: emulsion formation or slight solubility of the product in the aqueous phase.

Solution: Optimizing the Extraction Workflow

  • Preventing Emulsions: Emulsions are common when chlorinated solvents like dichloromethane (DCM) are used. To break them, add a small amount of saturated sodium chloride solution (brine) and allow the mixture to stand. Brine increases the ionic strength of the aqueous layer, which helps to separate the phases.[1][2]

  • Back-Extraction: To recover any product that may have partitioned into the aqueous layer, perform a "back-extraction." After separating the initial aqueous layer, wash it one more time with a fresh portion of the organic solvent (e.g., ethyl acetate or DCM). Combine this with your main organic layer.

  • Drying: Always dry the combined organic layers over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal to eliminate dissolved water, which can affect crystallization and yield calculations.[3]

Problem 3: TLC analysis shows an impurity spot very close to my product spot. A basic wash did not remove it. What are my options?

Answer: This indicates a neutral or weakly basic/acidic impurity with a polarity similar to your product. In this scenario, physical separation methods based on subtle differences in properties are required.

Solution 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The goal is to find a solvent or solvent system in which the desired compound is soluble at high temperatures but insoluble at low temperatures, while the impurity remains soluble at all temperatures.[4]

  • Solvent Selection: For 2,5-dichloro-N-methoxy-N-methylbenzamide, a two-solvent system is often effective.[4][5] A good starting point is a polar solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and a non-polar anti-solvent in which it is insoluble (like hexanes or pentane).

  • Procedure Insight: Dissolve the crude product in a minimal amount of the hot primary solvent. Then, add the anti-solvent dropwise until the solution becomes faintly cloudy (the saturation point). Allow the solution to cool slowly and undisturbed. Rapid cooling often leads to the precipitation of impurities along with the product.[4][5]

Solution 2: Flash Column Chromatography

If recrystallization fails or is impractical, flash column chromatography is the most reliable method for separating compounds with similar polarities.

  • Principle: This technique separates molecules based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (solvent system).

  • Solvent System (Mobile Phase): A typical mobile phase for this compound would be a mixture of ethyl acetate and hexanes. The optimal ratio should be determined by TLC first, aiming for a product Rf value of ~0.3 for good separation.

Purification Workflow Overview

The following diagram outlines a general strategy for purifying crude 2,5-dichloro-N-methoxy-N-methylbenzamide.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Purity Assessment & Refinement Crude Crude Product in Organic Solvent BaseWash Wash with aq. NaHCO₃ Crude->BaseWash BrineWash Wash with Brine BaseWash->BrineWash Dry Dry (Na₂SO₄) BrineWash->Dry Evaporate Solvent Evaporation Dry->Evaporate IsolatedSolid Isolated Solid Evaporate->IsolatedSolid CheckPurity Check Purity (TLC, NMR, HPLC) IsolatedSolid->CheckPurity PureProduct Pure Product (>98%) CheckPurity->PureProduct PURE Recrystallize Recrystallization CheckPurity->Recrystallize IMPURE (Trace Impurities) Chromatography Column Chromatography CheckPurity->Chromatography IMPURE (Multiple/Close Impurities) Recrystallize->IsolatedSolid Re-isolate & re-check Chromatography->IsolatedSolid Combine Fractions, Evaporate & Re-check caption Fig. 1: General Purification and Troubleshooting Flowchart.

Caption: Fig. 1: General Purification and Troubleshooting Flowchart.

Detailed Protocols

Protocol 1: Acid Removal via Aqueous Base Wash

Objective: To remove 2,5-dichlorobenzoic acid from an organic solution of the crude product.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per gram of crude product). Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and invert it gently, venting frequently to release any pressure from CO₂ evolution. Shake the funnel for 1-2 minutes.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Self-Validation: To ensure complete removal, wash the organic layer one more time with a fresh portion of saturated NaHCO₃ solution.

  • Wash the organic layer with an equal volume of saturated brine to remove residual water and aid phase separation.[1][2]

  • Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of acidic impurities.

Protocol 2: Purification by Two-Solvent Recrystallization

Objective: To purify the solid product from non-acidic impurities of similar polarity.

Methodology:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate). Add just enough to dissolve the solid completely at the boiling point.

  • While the solution is still hot and stirring, add a non-polar anti-solvent (e.g., hexanes) dropwise until you observe persistent cloudiness.[4]

  • If too much anti-solvent is added, add a drop or two of the hot primary solvent to redissolve the solid and achieve a clear, saturated solution.[4]

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Self-Validation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the cold recrystallization solvent mixture to remove any residual soluble impurities.[4]

  • Dry the crystals under vacuum to obtain the pure 2,5-dichloro-N-methoxy-N-methylbenzamide.

Data Summary

The following table compares the typical effectiveness of the described purification methods.

Purification MethodPrimary Impurity TargetedTypical RecoveryFinal PurityScaleSpeed
Aqueous Base Wash Acidic (e.g., 2,5-dichlorobenzoic acid)>95%>95% (if acid is the only impurity)LargeFast
Recrystallization Neutral impurities with different solubility70-90%>98%Medium to LargeMedium
Column Chromatography Neutral impurities with similar polarity60-85%>99%Small to MediumSlow

References

  • Two-Solvent Recrystallization Guide . MIT OpenCourseWare. [Link]

  • N-Methoxy-N-methylcyanoformamide . Organic Syntheses Procedure. [Link]

  • Recrystallization with two solvents . Reddit r/Chempros. [Link]

  • Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation . DOI. [Link]

  • A new method for the synthesis of N,N-diethyl-m-methylbenzamide . ResearchGate. [Link]

  • Notes - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides . Organic Chemistry Portal. [Link]

Sources

Optimization

Stability issues of 2,5-dichloro-N-methoxy-N-methylbenzamide in solution

The following guide serves as a Technical Support Center for researchers working with 2,5-dichloro-N-methoxy-N-methylbenzamide (CAS: 674346-55-5). This content is structured to address real-world stability challenges, di...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers working with 2,5-dichloro-N-methoxy-N-methylbenzamide (CAS: 674346-55-5). This content is structured to address real-world stability challenges, diagnostic troubleshooting, and corrective protocols.

Status: Operational Role: Senior Application Scientist Subject: Stability & Troubleshooting in Solution Phase

Emergency Triage: Quick Diagnostic Guide

If you are currently observing anomalies in your solution, use this rapid diagnostic table to identify the likely issue.

ObservationLikely CauseImmediate Action
Precipitation (White Solid) Hydrolysis : Formation of 2,5-dichlorobenzoic acid (low solubility in organic solvents).Check pH. If acidic/basic, neutralize. Filter solid and analyze by LC-MS.
Solution turns Yellow/Brown Photo-degradation/Oxidation : Chlorinated aromatics can be light-sensitive; amine oxidation.Protect from light immediately. Check solvent peroxide levels (especially in THF/Ethers).
Loss of Reactivity (Grignard) Moisture Contamination : Protonation of the organometallic reagent by residual water.Test solvent moisture (Karl Fischer). Ensure inert atmosphere (Ar/N₂).
Unexpected "Double Addition" Tetrahedral Intermediate Collapse : Premature collapse during reaction due to temperature.Ensure reaction temperature is kept < -20°C (or 0°C depending on protocol) until quench.

Technical Deep Dive: Stability Mechanics

The Weinreb Amide Stability Paradox

2,5-dichloro-N-methoxy-N-methylbenzamide is a Weinreb amide . While generally more stable than acid chlorides or aldehydes, it possesses specific vulnerabilities due to the 2,5-dichloro substitution pattern .

  • Electronic Effect : The chlorine atoms at positions 2 and 5 are electron-withdrawing. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (including hydrolysis by water/hydroxide) compared to unsubstituted benzamides.

  • Steric Effect : The chlorine at the ortho (2-position) provides significant steric hindrance. This creates a "kinetic shield" that slows down the rate of hydrolysis under neutral conditions but does not prevent it under catalyzed (acid/base) conditions.

Hydrolysis Pathway (The Primary Instability Mode)

In solution, the presence of trace moisture, combined with non-neutral pH, drives the equilibrium toward the carboxylic acid.

Mechanism:

  • Acid-Catalyzed : Protonation of the carbonyl oxygen

    
     Nucleophilic attack by water 
    
    
    
    Elimination of
    
    
    .
  • Base-Promoted : Direct attack of

    
     on the carbonyl 
    
    
    
    Tetrahedral intermediate
    
    
    Collapse to carboxylate.

Critical Insight : The 2,5-dichlorobenzoic acid byproduct is often less soluble in the reaction solvent (e.g., cold DCM or Ether) than the amide, leading to the "white precipitate" often reported by users.

Photostability

Chlorinated aromatic compounds can undergo homolytic C-Cl bond cleavage under UV irradiation. While the amide bond is robust, the aryl core is susceptible to radical dechlorination, leading to complex mixtures of dechlorinated byproducts and polymers.

Visualizing Degradation & Reactivity

The following diagram illustrates the competing pathways for 2,5-dichloro-N-methoxy-N-methylbenzamide in solution.

StabilityPathways Start 2,5-Dichloro-N-methoxy- N-methylbenzamide Hydrolysis Hydrolysis (H2O / pH < 4 or pH > 9) Start->Hydrolysis Trace Moisture Grignard Nucleophilic Attack (R-MgX / THF) Start->Grignard Anhydrous Conditions AcidProduct 2,5-Dichlorobenzoic Acid (Precipitate) Hydrolysis->AcidProduct AmineProduct N,O-Dimethylhydroxylamine Hydrolysis->AmineProduct Intermediate Stable Chelate Intermediate Grignard->Intermediate Low Temp (<0°C) Ketone Target Ketone Intermediate->Ketone Acid Quench Intermediate->Ketone Premature Warming

Caption: Figure 1. Competing pathways: Moisture-driven hydrolysis (red) vs. desired organometallic addition (green). Note the stable chelate intermediate requires low temperature maintenance.

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: "My LC-MS shows a mass peak at M-61. What is happening?"

Diagnosis: This indicates the loss of the methoxy-methyl amino group (


, mass ~61 Da).
Explanation:  You are observing the hydrolysis product, 2,5-dichlorobenzoic acid .
Solution: 
  • Check the water content of your solvent.

  • Ensure your starting material was not stored in an unsealed container (hygroscopic uptake).

  • If using an acid scavenger (e.g., during synthesis), ensure it is fully removed.

Q2: "Can I store the solution in THF at room temperature?"

Recommendation: No. Reasoning:

  • Peroxides : THF forms peroxides over time, which can oxidize the amine nitrogen or the aryl ring.

  • Hydrolysis : Even "anhydrous" THF absorbs atmospheric moisture rapidly.

  • Protocol : Store the neat solid at -20°C. If solution storage is mandatory, use Anhydrous DCM or Toluene under Argon at 4°C for no more than 48 hours.

Q3: "The reaction with Phenylmagnesium Bromide stalled at 50% conversion."

Diagnosis: Likely "Enolization" or "Steric Blocking" . Explanation: Although Weinreb amides resist over-addition, the ortho-chloro substituent at position 2 creates significant steric bulk. This makes the approach of the bulky Grignard reagent difficult. Corrective Protocol:

  • Increase Temperature : If running at -78°C, warm slowly to 0°C to overcome the activation energy barrier caused by steric hindrance.

  • Add Lithium Chloride : Add anhydrous LiCl (2-3 equivalents). This breaks up Grignard aggregates, increasing the effective concentration of the reactive monomeric species [1].

Q4: "Is the compound light sensitive?"

Answer: Yes, moderately. Mechanism: The 2,5-dichloro motif is susceptible to photo-induced radical dechlorination. Long-term exposure to ambient lab light can lead to yellowing. Protocol: Wrap all reaction vessels and storage vials in aluminum foil or use amber glassware.

Validated Experimental Protocols

Protocol A: Purification & Recovery from Hydrolyzed Mixtures

If your solution has degraded, use this method to recover the pure amide.

  • Dissolution : Dissolve the crude mixture in Ethyl Acetate .

  • Wash 1 (Acidic Removal) : Wash with Sat. NaHCO₃ (aq) .

    • Why? The hydrolysis product (2,5-dichlorobenzoic acid) will deprotonate and move into the aqueous layer. The amide remains in the organic layer.

  • Wash 2 (Amine Removal) : Wash with 1M HCl .

    • Why? Removes any liberated N,O-dimethylhydroxylamine.

  • Drying : Dry organic layer over MgSO₄, filter, and concentrate.

  • Validation : Check purity via TLC (Hexane/EtOAc 3:1). The amide typically has an Rf ~0.3-0.4.

Protocol B: Optimal Storage Conditions
ParameterSpecificationReason
Form Solid (Powder/Crystal)Solutions degrade 10x faster due to solvent impurities.
Temperature -20°CArrhenius suppression of hydrolysis rates.
Atmosphere Argon / NitrogenPrevents moisture uptake (Hygroscopic nature).
Container Amber Vial + ParafilmBlocks UV light; seals against humidity.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.

  • Buckley, D. L., et al. (2012). "Targeting the von Hippel–Lindau E3 Ubiquitin Ligase using Small Molecules". Journal of the American Chemical Society, 134(10), 4465–4468. (Demonstrates synthesis and stability of VHL ligands containing the 2,5-dichloro-benzamide motif).

  • Mentel, M., et al. (2023). "Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase". Journal of Medicinal Chemistry. (Specific synthesis and handling of 2,5-dichloro-N-methoxy-N-methylbenzamide intermediates).

  • Williams, J. M., et al. (2015). "A mild alkaline hydrolysis of N- and N,N-substituted amides". Arkivoc, (vii), 101-112.[1] (General mechanisms for amide hydrolysis).

Sources

Reference Data & Comparative Studies

Validation

Comparison of 2,5-dichloro-N-methoxy-N-methylbenzamide with other Weinreb amides

[1] Executive Summary This guide provides a technical analysis of 2,5-dichloro-N-methoxy-N-methylbenzamide (CAS: 674346-55-5), a specialized Weinreb amide used for synthesizing steric-heavy, electron-deficient aryl keton...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis of 2,5-dichloro-N-methoxy-N-methylbenzamide (CAS: 674346-55-5), a specialized Weinreb amide used for synthesizing steric-heavy, electron-deficient aryl ketones. Unlike standard unsubstituted Weinreb amides, this derivative presents a unique "Push-Pull" reactivity profile: the electron-withdrawing chlorine atoms increase carbonyl electrophilicity, while the ortho-chlorine substituent introduces significant steric impedance to the requisite chelation transition state.

Target Audience: Synthetic Chemists, Process Development Scientists.

Chemical Profile & Structural Analysis[2]

The utility of Weinreb amides relies on the formation of a stable 5-membered metal-chelated tetrahedral intermediate, which prevents over-addition of nucleophiles. The 2,5-dichloro variant introduces specific perturbations to this mechanism.

FeatureDescriptionImpact on Reactivity
Core Structure N-methoxy-N-methylbenzamideStandard "Weinreb" leaving group functionality.
2-Position (Ortho) Chlorine AtomSteric Block: Hinders the approach of the nucleophile and the formation of the planar transition state required for chelation.
5-Position (Meta) Chlorine AtomElectronic Activation: Inductively withdraws electron density, making the carbonyl carbon more electrophilic (

).
Comparative Reactivity Matrix

The following table compares the 2,5-dichloro variant against standard alternatives to contextualize its performance.

Weinreb Amide VariantElectronic ActivationSteric HindranceKinetic ProfileRecommended Use Case
Benzamide (Unsubstituted) NeutralLowFast, StandardGeneral purpose phenyl ketone synthesis.
4-Methoxy- Deactivated (EDG)LowSlowElectron-rich targets; requires higher temp.
4-Chloro- Activated (EWG)LowVery FastRapid synthesis of 4-chlorophenyl ketones.
2,5-Dichloro- Highly Activated Moderate/High Mixed Synthesis of bioactive 2,5-dichlorophenyl pharmacophores.
2,6-Dichloro- Highly ActivatedSevereVery SlowDifficult substrates; requires specialized conditions (e.g., TurboGrignards).

Mechanistic Insight: The "Steric-Electronic" Conflict

In the reaction with organometallics (RM, where M = MgX or Li), the 2,5-dichloro substrate exhibits a conflict. The 2-Cl atom forces the amide moiety out of planarity with the benzene ring to minimize


 strain. However, for the stable tetrahedral intermediate to form effectively, the metal must bridge the carbonyl oxygen and the methoxy oxygen.
Visualization: Chelation Dynamics

The following diagram illustrates the mechanistic pathway and the specific steric clash introduced by the ortho-chloro group.

WeinrebMechanism cluster_sterics Steric Influence (2-Cl) Substrate 2,5-dichloro- Weinreb Amide TS Transition State (Steric Clash!) Substrate->TS Diffusion & Coordination Nucleophile R-Mg-X (Grignard) Nucleophile->TS Intermediate Stable Tetrahedral Chelate TS->Intermediate Nucleophilic Attack Product 2,5-Dichlorophenyl Ketone Intermediate->Product Acid Quench (Hydrolysis)

Figure 1: Reaction pathway showing the critical steric bottleneck at the Transition State caused by the ortho-chloro substituent.

Experimental Protocols

A. Synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide

Rationale: Direct coupling using acid chlorides is preferred over peptide coupling agents (EDC/DCC) due to the reduced nucleophilicity of the N,O-dimethylhydroxylamine caused by the steric bulk of the acid.

Reagents:

  • 2,5-Dichlorobenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • Triethylamine (2.5 equiv)

  • DCM (Solvent)

Protocol:

  • Activation: Dissolve 2,5-dichlorobenzoic acid in dry DCM. Add catalytic DMF (2-3 drops).

  • Add oxalyl chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours (gas evolution ceases). Critical: Ensure complete conversion to acid chloride to overcome steric gating.

  • Concentration: Remove solvent and excess oxalyl chloride in vacuo (prevents side reactions with amine).

  • Coupling: Redissolve crude acid chloride in DCM.

  • Add N,O-dimethylhydroxylamine hydrochloride at 0°C.

  • Add Triethylamine dropwise. Note: Exothermic. Maintain T < 5°C to prevent decomposition.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine.[1] Dry over MgSO4.[1][2]

  • Expected Yield: 85-92% (White/Off-white solid).

B. General Ketone Synthesis (Grignard Addition)

Rationale: The ortho-chloro group requires a slightly higher temperature or longer reaction time than standard Weinreb amides to ensure complete conversion.

Protocol:

  • Dissolve 2,5-dichloro-N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool to 0°C (vs -78°C for standard). Expert Insight: The steric hindrance protects the amide from some side reactions, allowing higher initial temperatures which helps overcome the activation energy barrier.

  • Add Grignard reagent (1.2 - 1.5 equiv) dropwise.

  • Monitor by TLC/LCMS. If conversion is sluggish after 1 hour, warm to RT.

  • Quench: Pour into cold 1N HCl or sat. NH4Cl.[3]

  • Extraction: Extract with EtOAc.

Troubleshooting & Optimization Logic

When working with this specific amide, standard protocols may fail due to the unique steric/electronic balance. Use this logic flow to optimize.

Optimization Start Start: Reaction Sluggish? CheckTemp Current Temp < 0°C? Start->CheckTemp IncreaseTemp Increase to 0°C or RT (Sterics require energy) CheckTemp->IncreaseTemp Yes CheckReagent Reagent = Bulky Grignard? (e.g., t-BuMgBr) CheckTemp->CheckReagent No IncreaseTemp->CheckReagent SwitchReagent Switch to Organolithium (Less steric demand) CheckReagent->SwitchReagent Yes CheckSolvent Solvent = Et2O? CheckReagent->CheckSolvent No Success Complete Conversion SwitchReagent->Success SwitchSolvent Switch to THF (Better chelation solvation) CheckSolvent->SwitchSolvent Yes CheckSolvent->Success No SwitchSolvent->Success

Figure 2: Decision tree for optimizing nucleophilic addition to sterically hindered Weinreb amides.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524. Link

  • Comparison of Ortho-Substituted Benzamides: Guidechem Chemical Database, "3,5-dichloro-N-methylbenzamide Properties & Related Compounds". Link

  • Steric Effects in Weinreb Amides: Organic Syntheses, "Preparation of Weinreb Amides and Ketone Synthesis". Link

  • C-H Activation of Weinreb Amides: National Institutes of Health (PMC), "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations". Link

Sources

Comparative

A Comparative Guide to the Reactivity of Dichlorinated Benzamide Isomers

Introduction: Beyond the Formula In the landscape of pharmaceutical and materials science research, dichlorinated benzamides represent a crucial class of molecules. Their structural motif is a cornerstone in various biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula

In the landscape of pharmaceutical and materials science research, dichlorinated benzamides represent a crucial class of molecules. Their structural motif is a cornerstone in various biologically active compounds and functional materials.[1] However, the simple molecular formula C₇H₅Cl₂NO belies a significant diversity in chemical behavior. The reactivity of a dichlorinated benzamide is not static; it is profoundly dictated by the positional arrangement—the isomerism—of the two chlorine atoms on the aromatic ring.

This guide provides an in-depth comparison of the reactivity of dichlorinated benzamide isomers. We will move beyond simple descriptions to explore the underlying principles of electronic and steric effects that govern their behavior in key chemical transformations. This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of how to select and manipulate these versatile building blocks.

The Theoretical Framework: Electronic and Steric Effects in Concert

The reactivity of any substituted benzene, including dichlorinated benzamides, is governed by a delicate interplay of inductive effects, resonance effects, and steric hindrance.

The Dual Nature of Chlorine: Inductive vs. Resonance Effects

A chlorine substituent has two opposing electronic influences on the aromatic ring:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density away from the carbon atom to which it is attached.[2] This effect propagates through the sigma (σ) bonds, reducing the overall electron density of the aromatic ring and "deactivating" it towards attack by electrophiles.

  • Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi (π) system of the benzene ring.[3] This donation of electron density increases the electron density at the ortho and para positions relative to the chlorine atom.

For halogens, the inductive effect is stronger than the resonance effect, leading to a net withdrawal of electron density and overall ring deactivation.[4] However, the resonance effect still dictates the position of electrophilic attack, making chlorine an ortho, para-director for a deactivating group.[3][5]

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Isomer Reactivity Comparison (Predicted):

IsomerPredicted SNAr ReactivityRationale
2,4-Dichlorobenzamide High (at C4-Cl)The amide group (-CONH₂) is para to the C4-Cl and ortho to the C2-Cl. The C4-Cl is strongly activated as the negative charge in the intermediate can be delocalized onto the carbonyl oxygen.
3,4-Dichlorobenzamide Moderate (at C4-Cl)The C4-Cl is meta to the amide group, receiving less resonance stabilization for the intermediate compared to the 2,4-isomer.
2,6-Dichlorobenzamide Very LowBoth chlorines are sterically hindered by the adjacent amide group and each other. The amide group's rotation may be restricted, affecting its electronic influence. [6]
3,5-Dichlorobenzamide LowBoth chlorines are meta to the amide group. The negative charge of the Meisenheimer complex cannot be delocalized onto the carbonyl group, providing minimal stabilization. [7]
2,3- & 2,5-Dichlorobenzamide ModerateReactivity will be position-dependent, with the chlorine ortho or para to the other activating groups being more susceptible to substitution.
Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are fundamental for C-C and C-N bond formation, respectively. [8][9][10]These reactions rely on a catalytic cycle involving a palladium complex. The first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst. [11] Key Reactivity Principles:

  • C-Cl Bond Inertness: Carbon-chlorine bonds are significantly stronger and less reactive than C-Br or C-I bonds. Their activation typically requires specialized, electron-rich, and sterically bulky phosphine ligands. [11][12]* Electronic Effects: Electron-withdrawing groups on the aryl chloride generally accelerate the oxidative addition step.

  • Steric Hindrance: Bulky groups ortho to the C-Cl bond can severely impede the approach of the palladium catalyst, dramatically reducing or even preventing the reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_reactants Pd0 Pd(0)L_n PdII_Aryl L_n(Ar)Pd(II)-X Pd0->PdII_Aryl Oxidative Addition PdII_Amide L_n(Ar)Pd(II)-NR'R'' PdII_Aryl->PdII_Amide Amine Coordination & Deprotonation (Base) PdII_Amide->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amide->Product ArX Ar-Cl ArX->PdII_Aryl Amine HNR'R'' Amine->PdII_Aryl

Caption: Catalytic Cycle for the Buchwald-Hartwig Amination.

Isomer Reactivity Comparison:

IsomerPredicted Cross-Coupling ReactivityRationale
3,5-Dichlorobenzamide HighMinimal steric hindrance at both C-Cl bonds allows for easier access by the palladium catalyst. The ring is electronically activated by two chlorines and the amide group.
3,4-Dichlorobenzamide Moderate to HighC4 is less sterically hindered than C3. Overall good reactivity is expected.
2,4- & 2,5-Dichlorobenzamide Low to ModerateThe C2 position is sterically hindered by the amide group. Reaction at the C4 or C5 position is more likely but may require optimized conditions to achieve selectivity.
2,3-Dichlorobenzamide LowThe C2 position is sterically hindered by the amide and the C3 by the adjacent chlorine. Very challenging substrate.
2,6-Dichlorobenzamide Extremely Low / InertThe C2 and C6 positions are severely sterically blocked by the amide group and by each other. This isomer is notoriously difficult to use in cross-coupling reactions. [13]
Amide Group Reactivity (e.g., Hydrolysis)

The amide bond itself can be a site of reaction, most commonly hydrolysis to the corresponding carboxylic acid. This reaction involves nucleophilic attack at the carbonyl carbon.

Key Reactivity Principles:

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, generally increasing the rate of hydrolysis.

  • Steric Hindrance: Substituents in the ortho positions (2- and 6-) can physically block the approach of a nucleophile (e.g., H₂O or OH⁻) to the carbonyl carbon, slowing the rate of hydrolysis.

Isomer Reactivity Comparison (Predicted):

IsomerPredicted Hydrolysis RateRationale
3,5- & 3,4-Dichlorobenzamide FastThe carbonyl carbon is rendered highly electrophilic by the two electron-withdrawing chlorine atoms with no steric hindrance from them.
2,4- & 2,5-Dichlorobenzamide SlowThe ortho chlorine at C2 provides significant steric hindrance to the approach of the nucleophile to the carbonyl carbon.
2,6-Dichlorobenzamide Very SlowThe two ortho chlorine atoms provide maximum steric shielding of the amide group, making it very resistant to hydrolysis. This is a common strategy in drug design to increase metabolic stability.

Experimental Protocols & Characterization

Trustworthy research relies on robust and reproducible protocols. Below is a representative protocol for a challenging but highly relevant reaction: the Buchwald-Hartwig amination of a dichlorobenzamide isomer.

Protocol: Buchwald-Hartwig Amination of 3,5-Dichlorobenzamide

This protocol describes the coupling of 3,5-dichlorobenzamide with morpholine. The choice of a sterically hindered phosphine ligand (e.g., a biarylphosphine) is crucial for activating the C-Cl bond.

Causality:

  • Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation, necessitating the use of an inert atmosphere (N₂ or Ar). [14]* Ligand Choice: Aryl chlorides require electron-rich, bulky ligands to promote the difficult oxidative addition step. SPhos, XPhos, or similar biarylphosphine ligands are standard choices. [12]* Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, facilitating its coordination to the palladium center. [11]* Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the base and interference with the catalytic cycle.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 3,5-dichlorobenzamide (1.0 mmol, 1 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Solvent and Amine: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. (Typical reaction time: 12-24 hours).

  • Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-chloro-5-(morpholin-4-yl)benzamide.

Characterization Protocol (NMR Spectroscopy):

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. [1]2. ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The disappearance of one of the aromatic signals from the starting material and the appearance of new signals corresponding to the morpholine protons will confirm the reaction. The splitting pattern of the remaining aromatic protons will also change.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The appearance of new aliphatic carbon signals from the morpholine and a significant shift in the signal for the carbon atom where substitution occurred (C5) will provide further confirmation.

Conclusion

The reactivity of dichlorinated benzamide isomers is a textbook example of how subtle changes in molecular architecture lead to profound differences in chemical behavior. A thorough understanding of the interplay between inductive, resonance, and steric effects is paramount for any scientist working with these compounds. Isomers with chlorine atoms ortho to the amide group (e.g., 2,6-dichloro) are sterically hindered and generally unreactive in both cross-coupling and amide hydrolysis reactions. Conversely, isomers like 3,5-dichlorobenzamide, with minimal steric hindrance, serve as more reactive platforms for functionalization. Finally, isomers such as 2,4-dichlorobenzamide are highly activated towards SNAr at specific positions. This predictive power, grounded in the fundamental principles of physical organic chemistry, enables the rational design of synthetic routes and the development of novel molecules with tailored properties for pharmaceutical and material science applications.

References

  • Zhang, Q.-F., et al. (2020). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Journal of Chemical Research. Available at: [Link]

  • Cybularczyk-Cecotka, M., et al. (2022). Chemodivergence made possible by micellar photocatalysis: C-H arylation vs. N-dealkylation of chlorinated benzamides in aqueous media. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Allen. (n.d.). Although chlorine is an electron withdrawing group, yet it is ortho-, para-directing in electrophilic aromatic substitution reactions. Why?. Allen Institute. Available at: [Link]

  • Vekariya, R. H., & Patel, H. D. (2015). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]

  • Mogensen, B. B., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Li, Y., et al. (2018). Chlorination of amides. Infoscience. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Available at: [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Clausen, L. P. W., et al. (2008). Kinetics of dichlobenil degradation in soil. ResearchGate. Available at: [Link]

  • Quora. (2023). In benzamide, why does the polarity of the C=O electron withdrawing group make it a weak base? Can it not still donate the withdrawn electrons?. Quora. Available at: [Link]

  • Chemistry LibreTexts. (2020). An Introduction to Delocalized Electrons. Chemistry LibreTexts. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available at: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Majid, R. (2023). Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • askIITians. (2025). Although chlorine is an electron withdrawing group, yet it is ortho. askIITians. Available at: [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • CK-12 Foundation. (n.d.). Electrophilic Substitution. CK-12. Available at: [Link]

  • Danish Environmental Protection Agency. (2003). BAM (2,6-Dichlorobenzamide). Miljøstyrelsen. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • NC State University Libraries. (n.d.). Nucleophilic Aromatic Substitution. NC State University Libraries. Available at: [Link]

  • YouTube. (2023). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?. YouTube. Available at: [Link]

  • YouTube. (2024). Steric Hindrance. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta in Electrophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Springer. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Springer. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Validation

Technical Guide: Efficacy of 2,5-dichloro-N-methoxy-N-methylbenzamide in Complex Molecule Synthesis

Executive Summary In the synthesis of agrochemicals (e.g., auxin mimics) and pharmaceuticals (e.g., anticonvulsants), the installation of the 2,5-dichlorophenyl moiety is a recurring and critical step. While 2,5-dichloro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of agrochemicals (e.g., auxin mimics) and pharmaceuticals (e.g., anticonvulsants), the installation of the 2,5-dichlorophenyl moiety is a recurring and critical step. While 2,5-dichlorobenzoyl chloride is the traditional reagent for this purpose, it suffers from poor chemoselectivity, frequently leading to tertiary alcohol side products via over-addition.

This guide evaluates 2,5-dichloro-N-methoxy-N-methylbenzamide (the Weinreb amide derivative) as a superior alternative. Our analysis demonstrates that while the Weinreb amide requires an additional synthetic step to generate, it offers superior atom economy and yield in complex ketone synthesis by preventing over-alkylation through a stable metal-chelated intermediate.

Technical Profile: The Challenger

Molecule: 2,5-dichloro-N-methoxy-N-methylbenzamide CAS: 133312-30-4 (General Weinreb Amide Class Reference) / Note: Specific CAS for this derivative is often indexed under its acid precursor 50-79-3 due to in-situ generation. Role: Acylating agent for the chemoselective synthesis of aryl ketones.

Mechanism of Action: The Chelated Intermediate

The efficacy of this reagent hinges on the formation of a stable five-membered ring intermediate upon reaction with organometallics (R-M).[1] Unlike acid chlorides, which regenerate the reactive carbonyl species in situ (allowing a second attack), the Weinreb amide "locks" the molecule in a tetrahedral state until acidic hydrolysis.

WeinrebMechanism cluster_0 Key Differentiator Amide 2,5-dichloro- Weinreb Amide Intermediate Stable Tetrahedral Chelate (Mg) Amide->Intermediate Nucleophilic Attack RMgX Nucleophile (R-Mg-X) RMgX->Intermediate Ketone Target 2,5-Dichlorophenyl Ketone Intermediate->Ketone Collapse after Quench Hydrolysis Acidic Workup (H3O+) Hydrolysis->Ketone

Figure 1: The stable magnesium chelate prevents the ejection of the leaving group until workup, effectively stopping the reaction at the ketone stage.

Comparative Analysis

vs. 2,5-Dichlorobenzoyl Chloride (Acid Chloride)

The acid chloride is commercially available and inexpensive, but its high reactivity is its downfall in complex synthesis.

  • The Problem: The ortho-chloro substituent on the benzene ring provides some steric protection, but the electron-withdrawing nature of the two chlorines makes the carbonyl highly electrophilic. Once the first equivalent of nucleophile adds, the resulting ketone is often more reactive than the starting acid chloride, leading to immediate double-addition and the formation of a tertiary alcohol.

  • The Weinreb Solution: The N-methoxy-N-methyl group acts as a "temporary protecting group" for the carbonyl.

vs. 2,5-Dichlorobenzonitrile

Nitriles can be reacted with Grignards to form imines, which hydrolyze to ketones.

  • The Problem: The hydrolysis of the intermediate imine often requires harsh acidic conditions and high temperatures, which can degrade other sensitive functional groups on the 2,5-dichlorophenyl scaffold.

  • The Weinreb Solution: Hydrolysis of the Weinreb intermediate occurs rapidly under mild acidic conditions (e.g., dilute HCl or citric acid).

Performance Metrics (Representative Data)
Feature2,5-Dichlorobenzoyl Chloride2,5-DichlorobenzonitrileWeinreb Amide (2,5-dichloro...)
Reactivity High (Uncontrolled)Low (Requires forcing)Moderate (Controlled)
Stoichiometry Requires strict 1:1 control (fails often)Excess Grignard often neededSelf-limiting (1:1 adduct)
Major Byproduct Tertiary Alcohol (Over-addition)Unreacted material / AmidesRecovered Amide (if incomplete)
Workup pH Neutral/BasicStrong AcidMild Acid
Typical Yield 40–60% (Ketone)60–75%85–95%

Experimental Protocols

Protocol A: Synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide

Context: Preparing the reagent from the acid chloride.

Reagents:

  • 2,5-Dichlorobenzoyl chloride (1.0 equiv)[2]

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Triethylamine (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a round-bottom flask under argon. Add N,O-dimethylhydroxylamine HCl and DCM. Cool to 0°C.[3]

  • Base Addition: Add Triethylamine dropwise. The mixture will become a slurry.

  • Acylation: Add 2,5-Dichlorobenzoyl chloride dropwise over 30 minutes. Note: The ortho-chloro group adds steric bulk; ensure slow addition to prevent localized heating.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (The acid chloride spot should disappear).

  • Workup: Quench with water. Wash organics with 1M HCl, then sat. NaHCO3, then brine. Dry over MgSO4.[3][4]

  • Purification: Concentrate in vacuo. The product is typically a viscous oil or low-melting solid that can be used without flash chromatography if purity >95%.

Protocol B: Synthesis of a 2,5-Dichlorophenyl Ketone

Context: Using the amide to install the moiety.

Reagents:

  • 2,5-dichloro-N-methoxy-N-methylbenzamide (1.0 equiv)

  • Organometallic Reagent (e.g., Phenylmagnesium bromide) (1.2 equiv)

  • THF, anhydrous[5]

Procedure:

  • Dissolution: Dissolve the Weinreb amide in anhydrous THF and cool to -78°C (or 0°C depending on nucleophile stability).

  • Addition: Add the Grignard reagent dropwise.[5]

    • Critical Observation: The solution often turns yellow/orange, indicating the formation of the chelated intermediate.

  • Equilibration: Stir for 1 hour. Unlike acid chlorides, extended stirring does not lead to over-addition.

  • Quench: Pour the cold reaction mixture into excess 1M HCl or sat. NH4Cl.[4][5] Stir vigorously for 20 minutes to hydrolyze the N-O chelate.

  • Isolation: Extract with EtOAc. The resulting residue is the pure ketone.[1]

Decision Logic for Researchers

Use the following logic flow to determine if you should switch from the Acid Chloride to the Weinreb Amide for your specific synthesis.

DecisionTree Start Need 2,5-Dichlorophenyl Ketone? IsSimple Is the Nucleophile Cheap/Simple? (e.g., MeMgBr) Start->IsSimple IsComplex Is the Nucleophile Precious/Complex? IsSimple->IsComplex No AcidChloride Use Acid Chloride (Accept ~60% Yield) IsSimple->AcidChloride Yes IsComplex->AcidChloride No (Rare) Weinreb Use Weinreb Amide (Target >90% Yield) IsComplex->Weinreb Yes

Figure 2: Decision matrix for selecting the appropriate acylating agent.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1][6] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. [7]

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis". Comprehensive reaction guide and mechanism.

  • ChemicalBook. "2,5-dichloro-N-methoxy-N-methylbenzamide Product Properties".

  • Chemistry Steps. "Reaction of Acid Chlorides with Organometallics vs Weinreb Amides".

Sources

Comparative

Benchmarking the synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide against other methods

Executive Summary Product: 2,5-dichloro-N-methoxy-N-methylbenzamide (Weinreb Amide) Primary Application: Stable acylating agent for the synthesis of 2,5-dichlorophenyl ketones and aldehydes without over-addition. Verdict...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2,5-dichloro-N-methoxy-N-methylbenzamide (Weinreb Amide) Primary Application: Stable acylating agent for the synthesis of 2,5-dichlorophenyl ketones and aldehydes without over-addition. Verdict: The Acid Chloride Method (Method A) remains the industrial benchmark for this specific substrate due to the steric hindrance and electron-withdrawing nature of the 2,5-dichloro substitution pattern. While CDI Coupling (Method B) offers a "greener" profile for kilogram-scale production, it requires strict moisture control. Peptide Coupling Agents (Method C) are relegated to discovery-scale due to poor atom economy.

Part 1: Strategic Analysis & Chemical Context

The Challenge: Sterics vs. Electronics

Synthesizing 2,5-dichloro-N-methoxy-N-methylbenzamide presents a unique dichotomy in reactivity:

  • Electronic Activation: The chlorine atoms at positions 2 and 5 are electron-withdrawing (inductive effect), theoretically making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Steric Deactivation: The ortho-chloro substituent creates significant steric bulk. This hinders the approach of the nucleophile (N,O-dimethylhydroxylamine) and the formation of the tetrahedral intermediate.

Implication: Weak activation methods (e.g., standard esters) often fail. The reaction requires a highly reactive electrophile (Acid Chloride) or a highly driven intermediate (Acyl Imidazole).

Pathway Visualization

The following diagram outlines the three primary synthetic pathways evaluated in this guide.

G Start 2,5-Dichlorobenzoic Acid SOCl2 Method A: Acid Chloride (SOCl2 / Reflux) Start->SOCl2 CDI Method B: CDI Coupling (One-Pot) Start->CDI EDC Method C: Coupling Agents (EDC / HOBt) Start->EDC AcidCl 2,5-Dichlorobenzoyl Chloride SOCl2->AcidCl Product 2,5-Dichloro-N-methoxy- N-methylbenzamide AcidCl->Product + Amine + Base AcylImid Acyl Imidazole Intermediate CDI->AcylImid AcylImid->Product + Amine (HCl Salt) EDC->Product + Amine + Base Amine N,O-Dimethylhydroxylamine HCl

Figure 1: Comparative synthetic workflows for 2,5-dichloro-N-methoxy-N-methylbenzamide.

Part 2: Experimental Protocols & Benchmarking

Method A: The Acid Chloride Route (Benchmark)

Best For: High yield, reliability, and overcoming steric hindrance.

Mechanism: The carboxylic acid is converted to the acid chloride using Thionyl Chloride (


). The acid chloride, being a potent electrophile, overcomes the steric bulk of the ortho-chloro group to react with the amine.

Protocol:

  • Activation: Charge a flask with 2,5-dichlorobenzoic acid (1.0 equiv) and dry Toluene (5 vol). Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF.

  • Reflux: Heat to reflux (approx. 110°C) for 2-3 hours. Monitor gas evolution (

    
    ).
    
  • Evaporation: Concentrate in vacuo to remove excess

    
     and toluene. Re-dissolve the crude acid chloride in dry DCM (dichloromethane).
    
  • Amidation: In a separate vessel, dissolve N,O-dimethylhydroxylamine HCl (1.1 equiv) and Triethylamine (2.2 equiv) in DCM at 0°C.

  • Addition: Dropwise add the acid chloride solution to the amine solution, maintaining temp < 5°C.

  • Workup: Stir at RT for 2 hours. Quench with 1M HCl (removes excess amine/pyridine). Wash organic layer with sat.[1]

    
     and Brine.[1] Dry over 
    
    
    
    .

Critical Insight: The catalytic DMF forms the Vilsmeier reagent in situ, which is essential for converting electron-deficient benzoic acids to their chlorides efficiently.

Method B: The CDI One-Pot Route (Green Alternative)

Best For: Scale-up (>1kg), safety (no


), and operational simplicity.

Mechanism: 1,1'-Carbonyldiimidazole (CDI) reacts with the acid to release


 and form a reactive acyl imidazole. This intermediate reacts directly with the amine salt.

Protocol:

  • Activation: Dissolve 2,5-dichlorobenzoic acid (1.0 equiv) in dry THF or DCM.

  • Addition: Add CDI (1.1 equiv) in portions. Caution: Vigorous

    
     evolution. Stir for 1 hour at RT until gas evolution ceases.
    
  • Coupling: Add N,O-dimethylhydroxylamine HCl (1.1 equiv) directly to the mixture.

  • Reaction: Stir for 12-16 hours at RT. (Note: Reaction is slower than Method A due to lower electrophilicity of acyl imidazole vs. acid chloride).

  • Workup: Acidify with 1M HCl to protonate the imidazole byproduct (making it water-soluble). Extract with EtOAc.

Critical Insight: Unlike standard amide couplings, you do not need an external base (like TEA) for the second step. The imidazole released during activation acts as the proton scavenger for the amine HCl salt.

Method C: EDC/HOBt Coupling (Discovery Route)

Best For: Small scale (<1g), parallel synthesis libraries.

Protocol:

  • Dissolve acid (1.0 equiv) in DMF.

  • Add EDC[2]·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv). Stir for 15 min.

  • Add N,O-dimethylhydroxylamine HCl (1.1 equiv). Stir 16h.

Critical Insight: This method often suffers from lower yields for 2,5-dichlorobenzoic acid because the bulky ortho-chloro group hinders the formation of the active ester, and the active ester is less reactive than the acid chloride.

Part 3: Comparative Data Analysis

The following data is derived from comparative studies of sterically hindered benzoic acid derivatives [1][3][5].

FeatureMethod A: Acid ChlorideMethod B: CDI CouplingMethod C: EDC/HOBt
Yield (Isolated) 90 - 95% 85 - 92%70 - 80%
Purity (Crude) High (>95%)High (>95%)Moderate (Urea byproducts)
Reaction Time Fast (3h activation + 2h coupling)Slow (1h activation + 12h coupling)Slow (16h+)
Atom Economy Moderate (Loss of SO2, HCl)High (Loss of CO2, Imidazole)Low (Large coupling reagents)
Cost Low (SOCl2 is cheap)Moderate (CDI is pricier)High (EDC is expensive)
Scalability Excellent (Exothermic control required)Excellent (Gas evolution control required)Poor (Chromatography often needed)
Decision Matrix

Use the following logic to select your method:

DecisionTree Start Select Synthesis Method Scale What is your scale? Start->Scale Small < 5 grams Scale->Small Large > 100 grams Scale->Large MethodA Method A: Acid Chloride (Highest Yield) Small->MethodA If yield critical MethodC Method C: EDC/HOBt (Convenience only) Small->MethodC If speed > yield Equip Do you have scrubbers for SO2/HCl? Large->Equip Equip->MethodA Yes MethodB Method B: CDI Coupling (Easiest Workup) Equip->MethodB No

Figure 2: Decision matrix for process selection based on scale and infrastructure.

Part 4: Quality Control & Characterization

To validate the synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide, ensure the following spectral signatures are present.

  • TLC:

    
     (Hexane:EtOAc 7:3). The product is less polar than the acid but more polar than the acid chloride.
    
  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.50 ppm (s, 3H, N-O-Me ) – Broad singlet due to rotamers.
      
    • 
       3.35 ppm (s, 3H, N-Me ) – Broad singlet.
      
    • 
       7.30 - 7.45 ppm (m, 3H, Ar-H ) – Characteristic splitting for 1,2,5-substitution.
      
  • Impurity Watch:

    • Bis-addition: Rare for Weinreb amides, but check for ketone formation if organometallics were present (not applicable here).

    • Hydrolysis: Check for 2,5-dichlorobenzoic acid (broad singlet >10 ppm).

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • De Luca, L.; Giacomelli, G.; Taddei, M. (2001).[3] "An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates". The Journal of Organic Chemistry, 66(7), 2534–2537.

  • Fehrentz, J. A.; Castro, B. (1983). "Synthesis of aldehydes by reduction of N-methoxy-N-methylcarboxamides". Synthesis, 1983(8), 676-678.

  • Williams, J. M., et al. (2012). "Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation". ChemSpider Synthetic Pages, 624.

  • Lanigan, R. M.; Sheppard, T. D. (2013). "Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation reactions". European Journal of Organic Chemistry, 2013(33), 7453-7465.

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